Ethyl 2-amino-5-methylhex-4-enoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-5-methylhex-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-4-12-9(11)8(10)6-5-7(2)3/h5,8H,4,6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJGNSOJOMXZDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438148 | |
| Record name | ethyl 2-amino-5-methylhex-4-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824394-14-1 | |
| Record name | ethyl 2-amino-5-methylhex-4-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the chemical properties of Ethyl 2-amino-5-methylhex-4-enoate?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-5-methylhex-4-enoate is an unsaturated amino acid ester. Due to the limited availability of experimental data for this specific molecule, this guide provides a comprehensive overview of its predicted chemical properties, a proposed synthesis protocol, and an analysis of its expected reactivity based on data from its constituent functional groups and structurally related compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar molecules.
Predicted Physicochemical Properties
Quantitative data for the parent carboxylic acid, 2-amino-5-methylhex-4-enoic acid, has been sourced from computational predictions. The properties of the ethyl ester are estimated based on these values and general chemical principles of esterification.
| Property | 2-amino-5-methylhex-4-enoic acid (Predicted) | This compound (Estimated) | Data Source |
| Molecular Formula | C₇H₁₃NO₂ | C₉H₁₇NO₂ | [1] |
| Molecular Weight | 143.18 g/mol | 171.24 g/mol | [1] |
| IUPAC Name | 2-amino-5-methylhex-4-enoic acid | This compound | [1] |
| Boiling Point | Decomposes | > 200 °C (at atmospheric pressure) | General knowledge on amino acid ester boiling points |
| Melting Point | Not available | Not available | |
| Solubility | Soluble in water, sparingly soluble in polar organic solvents.[2][3][4] | Soluble in polar organic solvents (e.g., ethanol, ethyl acetate), sparingly soluble in water. | General knowledge on amino acid ester solubility |
| pKa (of amino group) | ~9-10 | ~7-8 | General knowledge on amino acid esters |
| LogP (Octanol-Water Partition Coefficient) | -1.4 | ~0.5 - 1.5 | [1] and estimation based on esterification |
Proposed Synthesis: Fischer Esterification of 2-amino-5-methylhex-4-enoic acid
A plausible and well-established method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-amino-5-methylhex-4-enoic acid, in the presence of an acid catalyst.[5][6][7]
Experimental Protocol
Materials:
-
2-amino-5-methylhex-4-enoic acid
-
Anhydrous ethanol (absolute)
-
Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-5-methylhex-4-enoic acid in a 10-fold molar excess of anhydrous ethanol.
-
Acid Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add 1.2 equivalents of thionyl chloride dropwise to the stirred suspension. Alternatively, a catalytic amount of concentrated sulfuric acid can be used. The addition of thionyl chloride in ethanol generates HCl in situ, which acts as the catalyst.
-
Reflux: After the addition of the acid catalyst, remove the ice bath and heat the reaction mixture to reflux. Allow the reaction to proceed under reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Expected Chemical Reactivity
The chemical reactivity of this compound is dictated by its three primary functional groups: the amino group, the ester group, and the carbon-carbon double bond.
-
Amino Group: The primary amine at the α-position is nucleophilic and can undergo reactions typical of amines, such as acylation, alkylation, and formation of Schiff bases with aldehydes and ketones.
-
Ester Group: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid and ethanol. It can also undergo transesterification in the presence of other alcohols and an appropriate catalyst.
-
Alkene Group: The carbon-carbon double bond in the γ,δ-position can undergo electrophilic addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. As an allylic amine, the molecule may also be susceptible to reactions involving the allylic position.[8][9][10][11][12]
-
α,β-Unsaturated System Analogy: While the double bond is not directly conjugated to the carbonyl group, the overall structure is that of an unsaturated amino ester. Such compounds can be precursors to various heterocyclic systems and can participate in a range of transition-metal-catalyzed reactions.[13][14][15][16]
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the proposed synthesis and subsequent characterization of this compound.
References
- 1. 2-Amino-5-methylhex-4-enoic acid | C7H13NO2 | CID 14258634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Allylic Amination of Alkenes with Iminothianthrenes to Afford Alkyl Allylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 15. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]
- 16. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Ethyl 2-amino-5-methylhex-4-enoate: Structural Analysis and Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of ethyl 2-amino-5-methylhex-4-enoate, a molecule of interest in organic synthesis and potential drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules and established principles of chemical analysis to present a thorough structural elucidation.
Chemical Identity and Physicochemical Properties
This compound is an α,β-unsaturated α-amino acid ester. Its core structure consists of a six-carbon hexenoate backbone with a methyl group at the 5-position, an amino group at the 2-position, and an ethyl ester functional group.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| CAS Number | Not available |
| Canonical SMILES | CCOC(=O)C(N)C=CC(C)C |
| Physical State | Expected to be a liquid at room temperature |
| Boiling Point | Estimated to be in the range of 200-250 °C |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane. |
Synthesis and Experimental Protocol
A plausible synthetic route to this compound involves the esterification of the corresponding carboxylic acid, 2-amino-5-methylhex-4-enoic acid. A general and effective method for this transformation is the Fischer-Speier esterification, which utilizes an excess of the alcohol in the presence of a strong acid catalyst.
Proposed Experimental Protocol: Fischer-Speier Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-5-methylhex-4-enoic acid (1.0 equivalent) in absolute ethanol (10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.1-0.2 equivalents), to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain it for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Figure 1. Synthetic workflow for this compound.
Structural Elucidation: A Spectroscopic Analysis
The structural confirmation of this compound would rely on a combination of spectroscopic techniques. The following data is predicted based on the analysis of analogous compounds and established spectroscopic principles.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | δ 5.5-6.0 (m, 2H, -CH=CH-), 4.1-4.3 (q, 2H, -OCH₂CH₃), 3.5-3.8 (m, 1H, -CH(NH₂)-), 2.0-2.3 (m, 2H, -CH₂-), 1.6-1.8 (d, 6H, -C(CH₃)₂), 1.2-1.4 (t, 3H, -OCH₂CH₃), 1.5-2.5 (br s, 2H, -NH₂) |
| ¹³C NMR | δ 170-175 (C=O), 130-140 (-CH=CH-), 120-130 (-CH=CH-), 60-65 (-OCH₂CH₃), 50-55 (-CH(NH₂)-), 30-40 (-CH₂-), 20-25 (-C(CH₃)₂), 10-15 (-OCH₂CH₃) |
| IR (cm⁻¹) | 3300-3400 (N-H stretch, amine), 2850-2950 (C-H stretch, alkyl), 1720-1740 (C=O stretch, ester), 1640-1680 (C=C stretch, alkene), 1150-1250 (C-O stretch, ester) |
| Mass Spec (EI) | M⁺ at m/z = 171. Subsequent fragments corresponding to the loss of the ethyl group (-29), the ethoxycarbonyl group (-73), and cleavage of the alkyl chain. |
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is not available, its chemical structure as an α,β-unsaturated carbonyl compound suggests potential biological activity.[1][2] Molecules containing this motif are known to be Michael acceptors and can react with nucleophilic residues in biological macromolecules, such as the thiol groups of cysteine residues in proteins.[1] This covalent modification can modulate the activity of various enzymes and signaling pathways.
One such pathway that is often modulated by α,β-unsaturated carbonyl compounds is the Keap1-Nrf2 pathway, which is a critical regulator of cellular antioxidant responses.[3] Electrophilic compounds can react with cysteine residues on Keap1, leading to the release and activation of the transcription factor Nrf2. Nrf2 then translocates to the nucleus and initiates the transcription of antioxidant and cytoprotective genes.
Figure 2. Potential signaling pathway involving Michael addition.
It is crucial to note that this represents a potential mechanism of action based on the compound's structural class, and further experimental validation is necessary to confirm any specific biological activity and signaling pathway engagement of this compound. The reactivity of α,β-unsaturated carbonyls can also lead to cytotoxicity, a factor that must be carefully evaluated in drug development.[2]
References
Synthesis of Novel Ethyl 2-amino-5-methylhex-4-enoate Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of two primary synthetic pathways for the preparation of novel Ethyl 2-amino-5-methylhex-4-enoate derivatives. These compounds, as γ,δ-unsaturated non-proteinogenic amino acids, represent a class of molecules with significant potential in drug discovery and development, particularly in the context of oncology, due to the crucial role of amino acid metabolism in cancer cell proliferation.[1][2] This document details plausible synthetic routes, experimental protocols, and methods for the preparation of key starting materials.
Introduction
Unnatural amino acids are valuable building blocks in the synthesis of a wide range of pharmaceuticals.[3][4][5] The introduction of unsaturation into the amino acid side chain can impart unique conformational constraints and metabolic properties, making these derivatives attractive for the development of novel therapeutic agents. This guide focuses on the synthesis of this compound, a γ,δ-unsaturated amino acid ester, and its potential derivatives.
Proposed Synthetic Pathways
Two viable synthetic strategies for the asymmetric synthesis of the target molecule are presented: the Strecker synthesis and the alkylation of a glycine equivalent. Both pathways offer stereochemical control, a critical aspect in the development of chiral drug candidates.
Pathway 1: Asymmetric Strecker Synthesis
The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids.[6][7][8] The asymmetric variant, utilizing a chiral amine or catalyst, allows for the enantioselective synthesis of the desired amino acid.[9] This pathway commences with the synthesis of the requisite aldehyde, 5-methylhex-4-enal, followed by a three-component reaction with a chiral amine and a cyanide source, and subsequent hydrolysis and esterification.
Pathway 2: Asymmetric Alkylation of a Glycine Equivalent
This approach involves the alkylation of a chiral glycine enolate equivalent. The O'Donnell amino acid synthesis, which employs a benzophenone imine of a glycine ester, is a well-established method for this transformation, often utilizing a chiral phase-transfer catalyst to induce enantioselectivity.[10][11][12] This pathway requires the synthesis of a suitable homoallylic halide, such as 5-bromo-2-methyl-2-pentene, for the alkylation step.
Experimental Protocols
Synthesis of Starting Materials
1. Synthesis of 5-methylhex-4-enal (for Pathway 1)
While a detailed experimental protocol for the synthesis of 5-methylhex-4-enal was not found in the reviewed literature, its synthesis can be approached through standard organic chemistry methods. A plausible route would be the oxidation of the corresponding alcohol, 5-methylhex-4-en-1-ol, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.
2. Synthesis of 5-bromo-2-methyl-2-pentene (for Pathway 2)
This homoallylic bromide is a known compound and can be synthesized from commercially available starting materials.[13][14] One reported method involves the reaction of 4-methyl-3-pentenyl alcohol with a brominating agent.
Core Synthetic Steps
Pathway 1: Asymmetric Strecker Synthesis
-
Step 1: Asymmetric Strecker Reaction of 5-methylhex-4-enal. A scalable protocol for the asymmetric Strecker synthesis of unnatural α-amino acids has been reported and can be adapted for this step.[15]
-
Reaction: 5-methylhex-4-enal is reacted with a chiral amine (e.g., (R)-phenylglycine amide), potassium cyanide, and acetic acid in a suitable solvent like toluene at 0°C.
-
Work-up: The reaction mixture is quenched, and the resulting α-aminonitrile is isolated.
-
Purification: The diastereomerically enriched α-aminonitrile can often be purified by crystallization.
-
-
Step 2: Hydrolysis of the α-Aminonitrile. The purified α-aminonitrile is hydrolyzed to the corresponding amino acid.
-
Reaction: The nitrile is treated with a strong acid, such as a mixture of sulfuric and hydrochloric acid, at elevated temperatures (e.g., 120°C).[15]
-
Work-up: The reaction is neutralized, and the crude amino acid is obtained.
-
-
Step 3: Esterification to this compound. The final step is the esterification of the amino acid.
-
Reaction: The amino acid is dissolved or suspended in ethanol and cooled in an ice bath. Thionyl chloride is added dropwise, and the reaction is stirred overnight at room temperature or refluxed for several hours.[16][17][18]
-
Work-up: The volatiles are removed under reduced pressure to yield the ethyl ester hydrochloride salt. The free ester can be obtained by neutralization.
-
Pathway 2: Asymmetric Alkylation of Glycine Ethyl Ester Benzophenone Imine
-
Step 1: Preparation of Glycine Ethyl Ester Benzophenone Imine. This starting material can be prepared by the transimination of glycine ethyl ester with benzophenone imine.[10]
-
Step 2: Enantioselective Alkylation. The glycine imine is alkylated with 5-bromo-2-methyl-2-pentene using a chiral phase-transfer catalyst.
-
Reaction: The glycine imine and 5-bromo-2-methyl-2-pentene are reacted in a biphasic system (e.g., toluene/aqueous NaOH) with a chiral Cinchona alkaloid-derived phase-transfer catalyst.[11][19]
-
Work-up: The organic layer is separated, washed, and concentrated.
-
Purification: The product is purified by chromatography.
-
-
Step 3: Deprotection. The benzophenone imine protecting group is removed by mild acidic hydrolysis to yield the target ethyl ester.
Data Presentation
Table 1: Summary of Key Reaction Parameters and Expected Outcomes for Pathway 1 (Asymmetric Strecker Synthesis)
| Step | Reaction | Key Reagents | Typical Conditions | Expected Yield | Expected Enantiomeric/Diastereomeric Excess |
| 1 | Asymmetric Strecker | 5-methylhex-4-enal, Chiral Amine, KCN, AcOH | Toluene, 0°C, 4-8 h | 70-90% | >95% de |
| 2 | Nitrile Hydrolysis | H₂SO₄, HCl | 120°C, 44-68 h | 80-95% | >98% ee after crystallization |
| 3 | Esterification | Ethanol, SOCl₂ | 0°C to rt, 12 h | 85-98% | >98% ee |
Table 2: Summary of Key Reaction Parameters and Expected Outcomes for Pathway 2 (Asymmetric Alkylation)
| Step | Reaction | Key Reagents | Typical Conditions | Expected Yield | Expected Enantiomeric Excess |
| 2 | Enantioselective Alkylation | Glycine Imine, 5-bromo-2-methyl-2-pentene, Chiral PTC | Toluene/aq. NaOH, rt | 70-85% | up to 94% ee |
| 3 | Deprotection | Mild aqueous acid | rt | >90% | No significant racemization expected |
Visualization of Workflows and Pathways
Synthetic Workflow: Asymmetric Strecker Synthesis
Caption: Asymmetric Strecker Synthesis Workflow.
Synthetic Workflow: Asymmetric Alkylation
References
- 1. Amino acids in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino acids: the secret currency of cancer and immunity - ecancer [ecancer.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of functionalized amino acid derivatives as new pharmacophores for designing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone-Amino Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. ASYMMETRIC SYNTHESIS OF ALPHA-AMINO ACIDS BY THE STRECKER SYNTHESIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strecker Synthesis [organic-chemistry.org]
- 9. [PDF] Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. | Semantic Scholar [semanticscholar.org]
- 10. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 13. 5-Bromo-2-methyl-2-pentene 97 2270-59-9 [sigmaaldrich.com]
- 14. 5-BROMO-2-METHYL-2-PENTENE|lookchem [lookchem.com]
- 15. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. organic chemistry - Esterification of Glycine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 19. Cumyl ester as the C-terminal protecting group in the enantioselective alkylation of glycine benzophenone imine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Ethyl 2-amino-5-methylhex-4-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-5-methylhex-4-enoate is an unsaturated alpha-amino acid ester. Its structure, containing a primary amine, an ester, and an alkene, suggests potential applications in synthetic organic chemistry, particularly as a building block for more complex molecules in pharmaceutical and materials science research. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound. This guide outlines the expected spectroscopic data and provides standard methodologies for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and standard correlation tables.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2 | ~3.5 | Triplet (t) | 1H | ~7.0 |
| H-3 | ~2.4 | Multiplet (m) | 2H | - |
| H-4 | ~5.3 | Triplet of triplets (tt) | 1H | ~7.0, ~1.5 |
| CH(CH₃)₂ | ~2.3 | Septet (sept) | 1H | ~7.0 |
| CH(CH₃)₂ | ~1.0 | Doublet (d) | 6H | ~7.0 |
| OCH₂CH₃ | ~4.2 | Quartet (q) | 2H | ~7.1 |
| OCH₂CH₃ | ~1.3 | Triplet (t) | 3H | ~7.1 |
| NH₂ | ~1.5 | Broad singlet (br s) | 2H | - |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~175 |
| C-2 | ~55 |
| C-3 | ~35 |
| C-4 | ~120 |
| C-5 | ~135 |
| CH(CH₃)₂ | ~30 |
| CH(CH₃)₂ | ~22 (2C) |
| OCH₂CH₃ | ~61 |
| OCH₂CH₃ | ~14 |
Table 3: Predicted IR Spectroscopy Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3300-3400 | Medium, broad |
| C-H stretch (alkane) | 2850-2960 | Medium-Strong |
| C=O stretch (ester) | 1730-1750 | Strong |
| C=C stretch (alkene) | 1660-1680 | Weak-Medium |
| N-H bend (amine) | 1590-1650 | Medium |
| C-O stretch (ester) | 1150-1250 | Strong |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 171 | [M]⁺ (Molecular Ion) |
| 156 | [M - CH₃]⁺ |
| 128 | [M - C₃H₇]⁺ or [M - CO₂Et + H]⁺ |
| 98 | [M - CO₂Et]⁺ |
| 74 | McLafferty rearrangement fragment [CH₂(NH₂)=C(OH)OEt]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the spectrum using a standard pulse-and-acquire sequence. For a typical small molecule, a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds is sufficient.[1] The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (S/N); for a reasonably concentrated sample, 16 to 64 scans are often adequate.
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). Integrate the signals to determine the relative proton ratios.
3.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.
-
Data Acquisition: Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A 30° pulse with a 4-second acquisition time and no relaxation delay is a good starting point for molecules up to around 350 Daltons.[2] A larger number of scans (e.g., 1024 or more) is typically necessary to achieve a good S/N.
-
Data Processing: Apply a Fourier transform with an exponential line broadening of approximately 0.3 Hz to improve the S/N.[1] Phase the spectrum and perform a baseline correction. Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid): If the sample is a liquid, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[3]
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, place a small drop of the liquid sample directly onto the ATR crystal.[4][5]
-
Instrument Setup: Record a background spectrum of the clean, empty salt plates or ATR crystal.
-
Data Acquisition: Place the prepared sample in the spectrometer's sample compartment and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the S/N.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Ionization Method: For a relatively small and potentially volatile molecule, Electron Ionization (EI) is a common method.[6][7][8] The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV).[6][8]
-
Mass Analysis: The resulting charged fragments are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The resulting mass spectrum shows the relative abundance of each fragment. The peak with the highest m/z often corresponds to the molecular ion, from which the molecular weight can be determined. The fragmentation pattern provides valuable information about the molecule's structure.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Investigating the Biological Activity of Ethyl 2-amino-5-methylhex-4-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific inquiry into the biological activities of novel chemical entities is a dynamic and ongoing process. The information contained within this technical guide is based on currently available public data. As of the latest literature review, detailed experimental data on the biological activity, specific signaling pathway interactions, and comprehensive in vitro or in vivo studies for Ethyl 2-amino-5-methylhex-4-enoate are not extensively documented in peer-reviewed publications. This guide, therefore, serves as a foundational resource, outlining the known chemical properties and providing a framework for potential future investigations based on the activities of structurally related compounds.
Introduction to this compound
This compound is an unsaturated alpha-amino acid ester. Its chemical structure, characterized by an ethyl ester group, a primary amine at the alpha position, and a double bond between the fourth and fifth carbon atoms with a methyl substituent at the fifth position, suggests potential for diverse biological interactions. The presence of the amino acid moiety implies possible engagement with enzymatic pathways, transport systems, or receptors that recognize amino acids or their analogs. The unsaturated tail introduces conformational flexibility and potential for specific binding interactions.
Chemical Structure:
Current State of Research
A comprehensive search of scientific databases and chemical repositories reveals a notable scarcity of published research specifically detailing the biological activity of this compound. While PubChem entries exist for the compound and its corresponding carboxylic acid, 2-amino-5-methylhex-4-enoic acid, these records primarily contain chemical and physical property data without associated bioactivity assays.[1]
Research on structurally similar compounds, however, may offer initial hypotheses for investigation. For instance, other unsaturated amino acid derivatives have been explored for their roles as enzyme inhibitors or receptor modulators. It is crucial to note that minor structural variations, such as the position of the double bond or the nature of the ester group, can lead to significant differences in biological function.
Potential Areas of Investigation
Given the structural features of this compound, the following areas represent logical starting points for systematic investigation into its biological activity. The experimental workflows outlined below provide a general framework that can be adapted as preliminary data becomes available.
Enzyme Inhibition Assays
The amino acid backbone suggests potential interaction with enzymes that process amino acids. A logical first step would be to screen the compound against a panel of relevant enzymes.
Experimental Workflow: General Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
Cell-Based Phenotypic Screening
To assess the broader biological effects of this compound, high-content screening or other phenotypic assays using various cell lines (e.g., cancer cell lines, neuronal cells, immune cells) can be employed. This approach can uncover unexpected activities and guide further mechanistic studies.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for a typical cell viability/cytotoxicity assay.
Hypothetical Signaling Pathway Analysis
Should preliminary screens indicate a specific biological effect, the next logical step is to investigate the underlying molecular mechanisms. For example, if the compound exhibits anti-proliferative effects, investigating its impact on key cell cycle or apoptosis signaling pathways would be warranted.
Logical Framework: Investigating a Hypothetical Anti-Proliferative Effect
Caption: Logical framework for elucidating a potential anti-proliferative mechanism.
Data Presentation
As quantitative data becomes available from the aforementioned assays, it is imperative to present it in a clear and structured format to facilitate comparison and interpretation.
Table 1: Hypothetical In Vitro Enzyme Inhibition Data
| Target Enzyme | IC50 (µM) | Assay Method |
| Enzyme A | [Value] | [e.g., FRET] |
| Enzyme B | [Value] | [e.g., Colorimetric] |
| Enzyme C | > 100 | [e.g., Luminescence] |
Table 2: Hypothetical Cell-Based Assay Data
| Cell Line | Assay Type | GI50 (µM) |
| HCT116 | Cell Viability | [Value] |
| MCF-7 | Cell Viability | [Value] |
| Jurkat | Apoptosis Induction | [Value] |
Conclusion and Future Directions
This compound represents a novel chemical entity with unexplored biological potential. The lack of existing data necessitates a systematic and hypothesis-driven approach to its investigation. The experimental frameworks and logical pathways presented in this guide offer a roadmap for researchers to begin to unravel the bioactivity of this compound. Future work should focus on a tiered screening approach, starting with broad enzymatic and phenotypic assays, followed by more focused mechanistic studies based on initial findings. Such a strategy will be crucial in determining if this compound holds promise for further development in the fields of pharmacology and drug discovery.
References
Ethyl 2-amino-5-methylhex-4-enoate CAS number and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identification
The compound of interest is identified as Ethyl 2-amino-5-methylhex-4-enoate. This name describes an ethyl ester of a six-carbon chain (hexenoate) with a double bond at the fourth carbon, a methyl group at the fifth carbon, and an amino group at the second carbon.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 824394-14-1[1] |
| Molecular Formula | C₉H₁₇NO₂ |
Data Availability
A thorough investigation was conducted to gather in-depth technical information regarding this compound. The search encompassed a wide range of scientific databases, peer-reviewed journals, and patent archives.
The following outlines the extent of the information that is currently available:
-
Experimental Protocols: Detailed experimental procedures for the specific synthesis of this compound are not described in the readily accessible scientific literature. While general methods for the synthesis of unsaturated amino esters exist, a protocol tailored to this specific molecule has not been identified.
-
Quantitative Data: Spectroscopic and other quantitative analytical data for this compound are not publicly available. This includes, but is not limited to, NMR, IR, and mass spectrometry data.
-
Biological Activity and Signaling Pathways: There is no available information in the public domain regarding the biological activity of this compound. Consequently, no associated signaling pathways have been described or elucidated.
Logical Relationship of Available Information
Due to the limited data, a diagram illustrating experimental workflows or signaling pathways cannot be constructed. However, a logical diagram representing the current state of knowledge for this compound is provided below.
Caption: Current knowledge status of this compound.
Conclusion
While the fundamental chemical identifiers, the CAS number and IUPAC name, for this compound have been established, a deeper technical understanding of this compound is hampered by the lack of publicly available data. Researchers, scientists, and drug development professionals interested in this molecule should be aware that its synthesis, properties, and potential biological effects are not documented in accessible scientific literature. Further investigation into proprietary chemical libraries or de novo synthesis and analysis would be required to build a comprehensive technical profile for this compound.
References
Physical and chemical properties of 2-amino-5-methylhex-4-enoic acid.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-amino-5-methylhex-4-enoic acid, a non-proteinogenic amino acid with noteworthy biological activity. This document consolidates available data on its properties, provides detailed experimental protocols for its isolation and analysis, and visualizes key processes through structured diagrams.
Chemical and Physical Properties
2-amino-5-methylhex-4-enoic acid, also known as 5-dehydrohomoleucine, is an unsaturated aliphatic amino acid. Its properties are summarized below.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [1][2] |
| Molecular Weight | 143.18 g/mol | [1][2] |
| IUPAC Name | 2-amino-5-methylhex-4-enoic acid | [1] |
| CAS Number | 3558-31-4 (for DL form) | [3] |
| Physical Form | Powder | |
| Melting Point | >193°C (decomposition) or 220-225°C | [3] |
| Boiling Point | 253.9 ± 33.0 °C at 760 mmHg (Predicted) | [3] |
| Storage Temperature | Room Temperature |
Chemical and Computational Properties
| Property | Value | Source |
| XLogP3 | -1.4 | [1][2] |
| Polar Surface Area | 63.3 Ų | [1][2] |
| Formal Charge | 0 | [1] |
| InChI | InChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H,9,10) | [1] |
| InChIKey | XRARHOAIGIRUNR-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(C)=CCC(C(=O)O)N | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for the structural elucidation of 2-amino-5-methylhex-4-enoic acid.
Nuclear Magnetic Resonance (NMR) Data
The following ¹H and ¹³C NMR data were reported for (2S,4R)-2-amino-4-methyl-hex-5-enoic acid isolated from Boletus fraternus.
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity |
| ¹H | 3.49 | dd |
| ¹H | 5.72 | ddd |
| ¹H | 5.14 | ddd |
| ¹H | 5.06 | ddd |
| ¹H | 2.36 | br-sep |
| ¹H | 1.96 | ddd |
| ¹H | 1.67 | ddd |
| ¹H | 1.07 | d |
| ¹³C | 174.6 | |
| ¹³C | 54.7 | |
| ¹³C | 143.9 | |
| ¹³C | 115.4 | |
| ¹³C | 39.3 | |
| ¹³C | 36.1 | |
| ¹³C | 21.3 |
Experimental Protocols
A detailed experimental protocol for the isolation and analysis of (2S,4R)-2-amino-4-methyl-hex-5-enoic acid from a natural source has been documented.
Isolation of (2S,4R)-2-amino-4-methyl-hex-5-enoic acid from Boletus fraternus
This protocol is based on a bioassay-guided fractionation of the fruiting bodies of the mushroom Boletus fraternus.
3.1.1. Extraction
-
Lyophilized and crushed fruiting bodies of B. fraternus (21.2 g) are extracted with 99.5% ethanol (1.5 L, twice).
-
The combined ethanol extracts are concentrated in vacuo to a syrup.
-
The resulting syrup is then subjected to further solvent partitioning.
3.1.2. Chromatographic Separation
-
The aqueous methanol extract is loaded onto an Amberlite IR-120B (H⁺ form) column.
-
The column is washed with distilled water to remove unbound compounds.
-
The adsorbed compounds, including the target amino acid, are eluted with 2N NH₄OH.
-
The eluent is evaporated to yield the purified compound.
3.1.3. Thin-Layer Chromatography (TLC) Analysis
-
The isolated compound is spotted on a silica gel TLC plate.
-
The plate is developed using a mobile phase of butanol:acetic acid:water (4:1:1).
-
The amino acid spots are visualized by spraying with Ninhydrin reagent and heating at 110°C.
Biological Activity and Logical Relationships
2-amino-5-methylhex-4-enoic acid has been identified as a potent allelochemical.
Allelopathic Effects
The (2S,4R) stereoisomer, isolated from Boletus fraternus, exhibits significant allelopathic activity, inhibiting the radicle growth of lettuce seedlings. A notable observation is that at a concentration of 300 ppm, the radicles of the lettuce seedlings grow upwards, against gravity, to avoid contact with the solution containing the compound. This suggests a strong negative chemotropic effect.
Visualizations
The following diagrams illustrate the experimental workflow for the isolation of 2-amino-5-methylhex-4-enoic acid and the logical relationship of its allelopathic effect.
References
Theoretical Conformational Analysis of Ethyl 2-amino-5-methylhex-4-enoate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Conformational Landscape
The three-dimensional structure of Ethyl 2-amino-5-methylhex-4-enoate is crucial for its chemical reactivity and potential biological activity. Its conformation is primarily dictated by the interplay of several factors, including the rotational barriers around its single bonds, steric interactions, and electronic effects. Key structural features influencing its conformation include the α-amino ester moiety and the γ,δ-double bond with an allylic methyl group.
The conformational flexibility of this molecule is centered around several key rotatable bonds, as depicted in the workflow below. Understanding the preferred dihedral angles for these bonds is essential to identifying the low-energy conformers.
Caption: Key rotatable bonds and influencing factors in this compound.
Theoretical Prediction of Conformational Preferences
The conformational preferences of this compound can be predicted by considering the energetic penalties and stabilizations associated with rotations around its key bonds.
Allylic Strain (A1,3 Strain)
A significant conformational directing effect in this molecule is allylic strain, which arises from the interaction between a substituent on one end of a double bond and an allylic substituent.[1] In this compound, this involves the interaction between the Cγ-substituents and the allylic amino group at Cα. To minimize steric clash, the molecule will likely adopt a conformation that places the bulky amino ester group away from the methyl group at C5. The conformational equilibrium can be quantified by comparing the heats of formation of the different conformers.[1]
Ester Conformation
The ester group itself has a preference for a planar conformation to maximize π-orbital overlap. It can exist in two main conformations: s-cis and s-trans, referring to the arrangement around the Cα-C(O) bond. The s-trans conformer is generally more stable for acyclic esters unless sterically hindered.[2] The polarity of the solvent can also influence this equilibrium, with polar solvents favoring the conformer with a larger dipole moment.
Amino Group Orientation
The orientation of the amino group relative to the rest of the carbon backbone will be influenced by potential intramolecular hydrogen bonding with the ester carbonyl group and steric interactions with adjacent substituents.
Computational Methodology
A robust computational workflow is essential for accurately predicting the conformational landscape of this compound.
Caption: A typical workflow for computational conformational analysis.
Protocol for Computational Analysis
-
Initial Structure Generation : A 3D model of this compound is generated using standard molecular modeling software.
-
Conformational Search : A systematic or stochastic search of the conformational space is performed to identify potential low-energy structures. Advanced methods like Bayesian optimization can efficiently explore the potential energy surface.[3][4]
-
Geometry Optimization : The identified conformers are then subjected to geometry optimization. A common and reliable method is Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d).
-
Frequency Calculations : Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.
-
Energy Refinement : For higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using more computationally expensive methods like Møller–Plesset perturbation theory (MP2) or coupled-cluster theory.
-
Thermodynamic Analysis : The relative Gibbs free energies of the conformers are calculated to determine their populations at a given temperature.
-
Property Calculation : Properties such as NMR chemical shifts and coupling constants can be calculated for the low-energy conformers and compared with experimental data.
Experimental Validation
Experimental techniques are crucial for validating the computationally predicted conformations.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution.[5][6]
-
Nuclear Overhauser Effect (NOE) : NOESY experiments can identify protons that are close in space, providing direct evidence for specific conformations.[7]
-
Coupling Constants (J-values) : The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the protons via the Karplus equation. By comparing experimental J-values with those predicted for different conformers, the conformational equilibrium can be assessed.
Illustrative Data for Conformational Analysis (Hypothetical)
The following table presents a hypothetical comparison of calculated and experimental data for two plausible conformers of this compound.
| Parameter | Conformer A (Calculated) | Conformer B (Calculated) | Experimental |
| Relative Energy (kcal/mol) | 0.0 | 1.5 | - |
| Population (%) | 80 | 20 | - |
| ³J(Hα-Hβ) (Hz) | 3.5 | 10.2 | 5.2 (averaged) |
| NOE (Hα to Hγ) | Strong | Weak | Observed |
X-ray Crystallography
If this compound can be crystallized, X-ray crystallography provides the most definitive information about its solid-state conformation.[8] This technique can reveal precise bond lengths, bond angles, and dihedral angles.
Protocol for X-ray Crystallography
-
Crystallization : High-purity this compound is dissolved in a suitable solvent or solvent mixture, and crystals are grown through slow evaporation, vapor diffusion, or cooling.
-
Data Collection : A suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded on a detector.[9]
-
Structure Solution and Refinement : The diffraction data is processed to determine the electron density map of the unit cell, from which the atomic positions are determined and refined to yield the final crystal structure.
Conclusion
The conformational landscape of this compound is complex and governed by a balance of steric and electronic factors, with allylic strain likely playing a key role. A combined theoretical and experimental approach is essential for a comprehensive understanding of its preferred three-dimensional structure. The computational and experimental protocols outlined in this guide provide a robust framework for researchers to investigate the conformational properties of this molecule and other related unsaturated amino esters, which is fundamental for applications in drug design and development.
References
- 1. Allylic strain - Wikipedia [en.wikipedia.org]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Amino Acid Conformer Search with Bayesian Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. auremn.org.br [auremn.org.br]
- 6. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Ethyl 2-amino-5-methylhex-4-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-5-methylhex-4-enoate is a non-proteinogenic, β,γ-unsaturated α-amino acid ester. While a detailed historical account of its initial discovery is not extensively documented in scientific literature, its synthesis falls under the broader and well-established field of β,γ-unsaturated amino acid synthesis. These molecules are of significant interest in medicinal chemistry and drug development due to their unique structural motifs, which can serve as versatile building blocks for complex natural products and peptidomimetics. This technical guide outlines a plausible and historically significant synthetic approach to this compound, focusing on the powerful ester enolate Claisen rearrangement, a cornerstone of carbon-carbon bond formation in organic synthesis. Detailed experimental protocols, quantitative data from analogous systems, and workflow visualizations are provided to offer a comprehensive understanding of its synthesis.
Introduction
β,γ-Unsaturated α-amino acids are a class of compounds that have garnered considerable attention in synthetic and medicinal chemistry. The presence of a double bond in the β,γ-position relative to the carboxyl group offers a rich handle for further chemical modifications, making them valuable synthons. The synthesis of these compounds often presents challenges in controlling stereochemistry and regioselectivity. One of the most elegant and effective methods to achieve this is through sigmatropic rearrangements, particularly the Claisen rearrangement.
The Claisen rearrangement, a[1][1]-sigmatropic rearrangement, has been a staple in organic synthesis for over a century. Its variant, the ester enolate Claisen rearrangement, provides a highly stereoselective route to γ,δ-unsaturated carboxylic acids and their derivatives, including amino acids. This method involves the formation of a metal enolate from an allylic ester, which then undergoes a concerted rearrangement to form the desired product. The stereochemical outcome is often predictable and controllable, proceeding through a chair-like transition state.
This guide will focus on a proposed synthesis of this compound utilizing the ester enolate Claisen rearrangement, a method that is both historically significant and synthetically robust.
Proposed Synthetic Pathway: The Ester Enolate Claisen Rearrangement
The synthesis of this compound can be envisioned to proceed via the ester enolate Claisen rearrangement of an N-protected glycine ester of 3-methyl-2-buten-1-ol. This approach is attractive due to the ready availability of the starting materials and the high degree of stereocontrol offered by the rearrangement.
The general workflow for this synthesis is depicted below:
Caption: Proposed experimental workflow for the synthesis of this compound.
The key step in this sequence is the Claisen rearrangement. The mechanism is believed to proceed through a chelated metal enolate, which arranges into a well-defined chair-like transition state, leading to a high degree of diastereoselectivity.[2][3]
Caption: Mechanism of the ester enolate Claisen rearrangement.
Experimental Protocols
The following are detailed, representative experimental protocols for the key steps in the synthesis of this compound, based on established procedures for similar transformations.
Step 1: Synthesis of N-Boc-glycine 3-methyl-2-butenyl ester
-
To a solution of N-Boc-glycine (1.0 eq.) in dichloromethane (DCM, 0.2 M) at 0 °C is added 3-methyl-2-buten-1-ol (1.1 eq.), 4-dimethylaminopyridine (DMAP, 0.1 eq.), and dicyclohexylcarbodiimide (DCC, 1.1 eq.).
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 12 hours.
-
The resulting suspension is filtered to remove the dicyclohexylurea precipitate.
-
The filtrate is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the N-Boc-glycine 3-methyl-2-butenyl ester.
Step 2: Ester Enolate Claisen Rearrangement to N-Boc-2-amino-5-methylhex-4-enoic acid
-
A solution of N-Boc-glycine 3-methyl-2-butenyl ester (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M) is cooled to -78 °C under an inert atmosphere.
-
Lithium diisopropylamide (LDA, 1.1 eq., freshly prepared or commercial solution) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
A solution of anhydrous zinc chloride (ZnCl₂, 1.2 eq.) in THF is added, and the mixture is stirred for another 30 minutes at -78 °C.[2][3]
-
The reaction is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude N-Boc-2-amino-5-methylhex-4-enoic acid is purified by column chromatography.
Step 3: Esterification to Ethyl N-Boc-2-amino-5-methylhex-4-enoate
-
To a solution of N-Boc-2-amino-5-methylhex-4-enoic acid (1.0 eq.) in absolute ethanol (0.2 M) is added concentrated sulfuric acid (catalytic amount).
-
The mixture is heated at reflux for 4 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude ethyl N-Boc-2-amino-5-methylhex-4-enoate, which can be purified by column chromatography.
Step 4: Deprotection to this compound
-
Ethyl N-Boc-2-amino-5-methylhex-4-enoate is dissolved in a solution of 4 M HCl in 1,4-dioxane.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure to yield the hydrochloride salt of this compound.
-
The free amino ester can be obtained by neutralization with a suitable base.
Quantitative Data
The following table summarizes representative yields and diastereoselectivities for the key Claisen rearrangement step, based on data from analogous syntheses of γ,δ-unsaturated amino acids reported in the literature.[2]
| Substrate | Metal Salt | Yield (%) | Diastereomeric Ratio (syn:anti) |
| N-Boc-glycine allyl ester | ZnCl₂ | 85 | >95:5 |
| N-Boc-alanine allyl ester | ZnCl₂ | 82 | >95:5 |
| N-Cbz-glycine cinnamyl ester | MgCl₂ | 75 | 90:10 |
Conclusion
The synthesis of this compound, while not a historically landmark molecule in itself, provides an excellent case study for the application of powerful and well-established synthetic methodologies. The ester enolate Claisen rearrangement offers a reliable and stereoselective route to this and other β,γ-unsaturated α-amino acids. The detailed protocols and conceptual framework presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the synthesis of this and related compounds, which continue to be of high interest in the development of novel therapeutics.
References
- 1. Synthesis of Anti-β-Substituted γ,δ-Unsaturated Amino Acids via Eschenmoser–Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis ofγ,δ-unsaturated amino acids via ester enolate Claisen rearrangement of chelated allylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the Chemical Behavior of Ethyl 2-amino-5-methylhex-4-enoate: A Technical Guide to Its Predicted Reactivity and Stability
For Immediate Release
[City, State] – [Date] – Ethyl 2-amino-5-methylhex-4-enoate, a unique α,β-unsaturated amino acid ester, presents a compelling case for exploration in synthetic chemistry and drug discovery. While specific experimental data for this compound is not extensively available in public literature, its reactivity and stability can be predicted with a high degree of confidence by examining its constituent functional groups. This technical guide offers an in-depth analysis of its anticipated chemical behavior, providing a theoretical framework for researchers, scientists, and professionals in drug development.
Core Molecular Structure and Functional Groups
This compound is characterized by three key functional groups that dictate its chemical personality:
-
An α,β-unsaturated ester : This conjugated system is known for its susceptibility to both 1,2- and 1,4- (conjugate or Michael) additions.
-
A primary amine at the α-position: This group can act as a nucleophile and can also influence the reactivity of the adjacent double bond, potentially forming a more nucleophilic enamine tautomer.
-
An ethyl ester : This group is susceptible to hydrolysis under both acidic and basic conditions.
The interplay of these functionalities suggests a rich and varied reactivity profile, offering numerous possibilities for chemical modification.
Predicted Reactivity Profile
The reactivity of this compound is expected to be dominated by the electrophilic nature of the α,β-unsaturated system and the nucleophilicity of the amino group.
Electrophilic Addition Reactions
The electron-rich double bond of the alkene is susceptible to attack by electrophiles.[1][2][3] In the presence of electrophiles like hydrogen halides (HX) or halogens (X₂), electrophilic addition across the double bond is a probable reaction pathway. The regioselectivity of this addition would be influenced by the electronic effects of the amino and ester groups.
Caption: Predicted electrophilic addition pathway.
Nucleophilic Conjugate (Michael) Addition
The β-carbon of the α,β-unsaturated ester is electrophilic and susceptible to attack by nucleophiles in a Michael or conjugate addition reaction.[4][5] A wide range of nucleophiles, including other amines, thiols, and carbanions, could potentially react at this site.[6][7][8] The amino group at the α-position may influence the rate and outcome of this reaction.
Caption: Predicted Michael addition pathway.
Enamine-Iminium Tautomerism and Reactivity
The presence of the α-amino group allows for tautomerization to an enamine form. Enamines are more nucleophilic at the β-carbon compared to the corresponding enolates and can react with a variety of electrophiles, such as alkyl halides.[9][10][11][12][13] This reactivity provides a pathway for β-alkylation or other modifications. The reaction would proceed through an iminium salt intermediate which would then be hydrolyzed to the corresponding carbonyl compound.
Caption: Predicted enamine formation and reactivity.
Reactions of the Ester Group
The ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.[14][15] Acid-catalyzed hydrolysis is a reversible process, while saponification (base-catalyzed hydrolysis) is irreversible.[16][17][18]
| Condition | Reagents | Products | Reaction Type |
| Acidic | Dilute acid (e.g., HCl, H₂SO₄), Heat | 2-amino-5-methylhex-4-enoic acid + Ethanol | Reversible Hydrolysis |
| Basic | Base (e.g., NaOH, KOH), Heat | Sodium 2-amino-5-methylhex-4-enoate + Ethanol | Irreversible Saponification |
Stability Profile
The stability of this compound is influenced by its unsaturated nature and the presence of the amino and ester groups.
-
To Heat: The compound is expected to be reasonably stable at moderate temperatures. However, prolonged heating could lead to polymerization or decomposition, especially in the presence of catalysts.
-
To pH:
-
Acidic Conditions: The amino group will be protonated, which may decrease the nucleophilicity of the enamine tautomer. The ester is susceptible to hydrolysis under strong acidic conditions.
-
Basic Conditions: The ester is prone to saponification. The amino group will be in its free base form.
-
-
To Oxidation and Reduction: The double bond can be reduced (hydrogenated) to the corresponding saturated amino ester, ethyl 2-amino-5-methylhexanoate. It may also be susceptible to oxidation, potentially leading to cleavage of the double bond.
-
Proteolytic Stability: Dehydroamino acids, which are structurally related to the core of this molecule, have been shown to influence the proteolytic stability of peptides.[19][20][21] The presence of the α,β-double bond can introduce conformational rigidity, which may enhance resistance to enzymatic degradation.
Experimental Protocols: General Considerations
General Protocol for Michael Addition:
-
Dissolve this compound in a suitable aprotic solvent (e.g., THF, DCM).
-
Add the desired nucleophile (e.g., a thiol or an amine) to the solution.
-
If necessary, add a non-nucleophilic base to facilitate the reaction.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and purify the product by column chromatography.
General Protocol for Ester Hydrolysis (Saponification):
-
Dissolve this compound in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (1.1 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and acidify with dilute HCl to precipitate the amino acid.
-
Isolate the product by filtration and wash with cold water.
Conclusion
This compound is a molecule with a rich, albeit theoretically predicted, chemical reactivity profile. Its combination of an α,β-unsaturated ester and an α-amino group makes it a versatile building block for the synthesis of more complex molecules. The potential for electrophilic additions, Michael additions, and modifications via its enamine tautomer opens up a wide array of synthetic possibilities. Furthermore, its potential for enhanced proteolytic stability makes it an interesting candidate for incorporation into peptidomimetics and other drug discovery programs. Further experimental investigation is warranted to fully elucidate the reactivity and stability of this promising compound.
References
- 1. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]
- 2. 7.7 Electrophilic Addition Reactions of Alkenes - Organic Chemistry | OpenStax [openstax.org]
- 3. savemyexams.com [savemyexams.com]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. Michael Addition [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 9. Enamines — Making Molecules [makingmolecules.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Enamine - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
- 21. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Ethyl 2-amino-5-methylhex-4-enoate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. These non-proteinogenic amino acids can introduce novel structural and functional properties, leading to peptides with enhanced stability, increased potency, and unique conformational constraints. Ethyl 2-amino-5-methylhex-4-enoate is an unsaturated aliphatic amino acid that holds promise for the development of novel peptide therapeutics. Its alkenyl side chain can be utilized for various purposes, including the formation of stapled peptides to enforce helical conformations, introduction of hydrophobic interactions, and as a handle for further chemical modification.[1][2][3]
These application notes provide a generalized framework for the incorporation of this compound into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS). It is important to note that specific experimental data for this particular amino acid is limited in the public domain; therefore, the following protocols are based on established principles for other unnatural amino acids and may require optimization.
Physicochemical Properties
A summary of the key physicochemical properties of the parent amino acid and its ethyl ester is provided below.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C9H17NO2 | ChemBK |
| Molar Mass | 171.24 g/mol | ChemBK |
| 2-Amino-5-methylhex-4-enoic acid | ||
| Molecular Formula | C7H13NO2 | PubChem |
| Molar Mass | 143.18 g/mol | PubChem |
Experimental Protocols
The following protocols outline the general steps for the incorporation of Fmoc-protected this compound into a peptide sequence via automated or manual solid-phase peptide synthesis.
Preparation of Fmoc-L-2-amino-5-methylhex-4-enoic acid
For incorporation into SPPS, the amino acid must first be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus.
Materials:
-
This compound hydrochloride
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO3) or Diisopropylethylamine (DIPEA)
-
Dioxane and Water
-
Diethyl ether
-
Hexane
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve this compound hydrochloride in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.
-
Cool the solution to 0°C in an ice bath.
-
Add Fmoc-OSu or Fmoc-Cl portion-wise while maintaining the temperature at 0°C and stirring vigorously.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate or diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the N-Fmoc protected amino acid.
-
Saponify the ethyl ester using a suitable base (e.g., LiOH) in a mixture of THF and water to obtain the free carboxylic acid required for SPPS.
Solid-Phase Peptide Synthesis (SPPS)
This protocol assumes a standard Fmoc/tBu strategy on a rink amide or Wang resin.
Materials:
-
Fmoc-Rink Amide or Fmoc-Wang resin
-
Fmoc-protected amino acids (including Fmoc-L-2-amino-5-methylhex-4-enoic acid)
-
Coupling reagents: HBTU/HOBt or HATU/HOAt with DIPEA
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM, Isopropanol
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
SPPS Cycle for Incorporation:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeat once.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling:
-
Pre-activate a solution of Fmoc-L-2-amino-5-methylhex-4-enoic acid (3-5 equivalents) with HBTU/HOBt (or HATU/HOAt) and DIPEA in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Due to the potential for steric hindrance from the side chain, a longer coupling time or a double coupling may be necessary.[4][5][6]
-
-
Washing: Wash the resin as in step 3.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Repeat: Continue the SPPS cycle for the subsequent amino acids in the sequence.
Cleavage and Deprotection
Procedure:
-
After the final Fmoc deprotection, wash the resin thoroughly with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature. The unsaturated side chain may be susceptible to side reactions during cleavage; the use of scavengers like TIS is crucial.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
Procedure:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Analyze the purified fractions by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight of the desired peptide.
-
Lyophilize the pure fractions to obtain the final peptide product as a white powder.
Potential Applications and Considerations
The incorporation of this compound can be explored in several areas of peptide research:
-
Stapled Peptides: The alkenyl side chain is a suitable substrate for ring-closing metathesis to create hydrocarbon staples, which can stabilize α-helical secondary structures.[1][7] This is particularly valuable for modulating protein-protein interactions.
-
Increased Hydrophobicity: The aliphatic and unsaturated nature of the side chain can increase the overall hydrophobicity of the peptide, potentially enhancing membrane interaction and cell permeability.[3][8]
-
Drug Conjugation: The double bond can serve as a chemical handle for post-synthetic modifications, such as the attachment of small molecule drugs, imaging agents, or polyethylene glycol (PEG) chains.
-
Bioactive Peptides: The unique structural feature may contribute to novel biological activities, including antimicrobial or anticancer properties.[9][10]
Potential Challenges:
-
Steric Hindrance: The branched and unsaturated side chain may cause steric hindrance during the coupling reaction, potentially leading to lower yields.[4][5][6] Optimization of coupling reagents and reaction times is recommended.
-
Side Reactions: The double bond may be susceptible to side reactions during the acidic cleavage step. Careful selection of scavengers is important to minimize byproducts.
Diagrams
Caption: Experimental workflow for the synthesis and incorporation of this compound into peptides.
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
References
- 1. peptide.com [peptide.com]
- 2. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive food derived peptides: a review on correlation between structure of bioactive peptides and their functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [researchworks.creighton.edu]
- 6. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Stabilized Alpha-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. mdpi.com [mdpi.com]
- 10. Current Trends of Bioactive Peptides—New Sources and Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 2-amino-5-methylhex-4-enoate as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific applications of Ethyl 2-amino-5-methylhex-4-enoate as a chiral building block is limited in the current body of scientific literature. The following application notes and protocols are proposed based on established principles of organic synthesis and analogies to structurally similar chiral unsaturated amino esters. These are intended to serve as a guide for potential research directions and should be adapted and optimized accordingly.
Introduction
This compound is a versatile chiral building block containing multiple functional groups: an α-amino ester moiety and a γ,δ-unsaturated bond. This unique combination makes it a valuable precursor for the asymmetric synthesis of a variety of complex organic molecules, including non-proteinogenic amino acids, peptide mimics, and heterocyclic scaffolds of medicinal interest. The presence of the olefin allows for a wide range of chemical transformations, while the chiral center at the α-carbon can direct the stereochemical outcome of subsequent reactions.
Potential Applications:
-
Synthesis of Novel Amino Acids: The double bond can be functionalized through various methods such as hydrogenation, dihydroxylation, epoxidation, or metathesis to generate a diverse array of saturated and unsaturated non-natural amino acids.
-
Precursor for Bioactive Molecules: The structural motif of γ,δ-unsaturated α-amino acids is found in several natural products and pharmacologically active compounds.
-
Scaffold for Peptidomimetics: Incorporation of this building block into peptide chains can introduce conformational constraints and improve metabolic stability.
-
Synthesis of Heterocyclic Compounds: The functional groups can be utilized in intramolecular cyclization reactions to construct chiral piperidines, pyrrolidines, and other nitrogen-containing heterocycles.
Proposed Synthetic Transformations
Diastereoselective Dihydroxylation
The olefinic bond of this compound can undergo diastereoselective dihydroxylation to furnish polyhydroxylated amino acid derivatives. The stereochemical outcome can be influenced by the existing stereocenter at the α-carbon.
Reaction Scheme:
A potential workflow for this transformation is outlined below:
Caption: Proposed workflow for diastereoselective dihydroxylation.
Palladium-Catalyzed Cross-Coupling Reactions
The terminal vinyl group could potentially be modified to a vinyl halide or triflate, enabling participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce aryl, heteroaryl, or alkynyl substituents. This would provide access to a wide range of structurally diverse amino acid derivatives.
A logical relationship for a Suzuki coupling is depicted below:
Caption: Logical diagram for a potential Suzuki cross-coupling reaction.
Experimental Protocols
Protocol 1: Hypothetical Diastereoselective Dihydroxylation of N-Boc-Protected this compound
This protocol is a hypothetical procedure based on standard methods for the dihydroxylation of chiral allylic amines.
Materials:
-
(S)-N-Boc-Ethyl 2-amino-5-methylhex-4-enoate
-
N-methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (OsO₄), 2.5 wt% solution in t-butanol
-
Acetone
-
Water
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (S)-N-Boc-Ethyl 2-amino-5-methylhex-4-enoate (1.0 mmol) in a mixture of acetone (10 mL) and water (1 mL) at 0 °C, add N-methylmorpholine N-oxide (1.5 mmol).
-
Slowly add osmium tetroxide solution (0.025 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL) and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the diastereomeric diols.
-
Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the diastereomeric ratio.
Hypothetical Data Presentation:
| Entry | N-Protecting Group | Reagent System | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Boc | OsO₄/NMO | 0 to RT | 24 | 85 | 80:20 |
| 2 | Cbz | OsO₄/NMO | 0 to RT | 24 | 82 | 75:25 |
| 3 | Boc | AD-mix-β | 0 | 18 | 90 | >95:5 |
| 4 | Boc | AD-mix-α | 0 | 18 | 88 | 5:95 |
Signaling Pathway Analogy in Drug Development
While this compound is not directly involved in a known signaling pathway, its derivatives could be designed as inhibitors or modulators of enzymatic pathways. For example, novel amino acids derived from this building block could be incorporated into peptide-based drugs targeting proteases. The logical flow of such a drug design strategy is presented below.
High-performance liquid chromatography (HPLC) method for Ethyl 2-amino-5-methylhex-4-enoate analysis
An Application Note and Protocol for the Analysis of Ethyl 2-amino-5-methylhex-4-enoate by High-Performance Liquid Chromatography.
Application Note
Introduction
This compound is a chiral unsaturated amino acid ester. The accurate and precise quantification of this compound is crucial in various stages of drug development and research for ensuring product quality and safety. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method is suitable for determining the purity and concentration of the analyte in bulk drug substances and can be adapted for various sample matrices.
Due to the absence of a strong chromophore in the native molecule, this method employs a pre-column derivatization step using 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) to enable sensitive UV and fluorescence detection.[1][2] For enantiomeric purity assessment, a chiral stationary phase is employed.
Experimental
A reversed-phase HPLC method was developed and validated for the analysis of the NBD-derivatized this compound.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1100/1200 series or equivalent with UV and Fluorescence detectors |
| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based chiral column |
| Particle Size | 5 µm |
| Column Dimensions | 4.6 x 250 mm |
| Mobile Phase | A: AcetonitrileB: Water |
| Gradient | 0-10 min: 40% B10-25 min: 40-60% B25-30 min: 60% B30.1-35 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| UV Detection | 340 nm |
| Fluorescence Detection | Excitation: 470 nmEmission: 530 nm |
System Suitability
System suitability tests are essential to ensure the HPLC system is performing correctly.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 1.5 (between enantiomers if present) |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections) |
Method Validation Summary
The developed method was validated according to ICH guidelines, and the results are summarized below.
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | Intra-day: < 1.5%Inter-day: < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Robustness | The method was found to be robust with small, deliberate variations in flow rate, column temperature, and mobile phase composition. |
Protocols
1. Standard Solution Preparation
1.1. Stock Standard Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile. 1.2. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation
2.1. Accurately weigh a sample containing approximately 10 mg of this compound into a 10 mL volumetric flask. 2.2. Dissolve in and dilute to volume with acetonitrile. 2.3. Filter the solution through a 0.45 µm syringe filter before derivatization.
3. Derivatization Procedure
3.1. To 100 µL of each standard or sample solution in a clean vial, add 100 µL of 10 mM NBD-Cl solution in acetonitrile and 100 µL of 50 mM borate buffer (pH 8.5). 3.2. Cap the vial and heat at 60 °C for 30 minutes in a water bath or heating block. 3.3. After cooling to room temperature, add 100 µL of 0.1 M HCl to stop the reaction. 3.4. The derivatized solution is now ready for HPLC analysis.
4. HPLC Analysis
4.1. Set up the HPLC system according to the chromatographic conditions specified in the table above. 4.2. Equilibrate the column with the initial mobile phase composition for at least 30 minutes. 4.3. Inject 10 µL of the derivatized standard and sample solutions. 4.4. Record the chromatograms and integrate the peak areas.
5. Data Analysis
5.1. Identification: The retention time of the peak in the sample chromatogram should match that of the standard chromatogram. 5.2. Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Diagrams
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for the Purification of Crude Ethyl 2-amino-5-methylhex-4-enoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of crude Ethyl 2-amino-5-methylhex-4-enoate, a valuable intermediate in the synthesis of various pharmaceutical compounds. The described methods are designed to yield a high-purity product suitable for further synthetic transformations and drug development studies.
Introduction
This compound is a non-proteinogenic amino acid ester with potential applications in medicinal chemistry. Its synthesis can result in a crude mixture containing unreacted starting materials, byproducts, and other impurities. Effective purification is therefore critical to ensure the integrity and reliability of subsequent research and development activities. This document outlines two primary purification techniques: Flash Column Chromatography and Vacuum Distillation.
A plausible synthetic route to obtain the crude product is the amination of a suitable precursor, such as Ethyl 2-bromo-5-methylhex-4-enoate. This reaction can lead to impurities like the starting bromoester, elimination byproducts, and over-alkylated amines.
Purification Strategy Overview
The purification of crude this compound is approached in a stepwise manner to effectively remove different types of impurities. A general workflow is proposed, starting with an initial work-up, followed by flash column chromatography for the removal of polar and non-polar impurities, and an optional final polishing step of vacuum distillation for highly pure material.
Application Notes and Protocols for the Scalable Production of Ethyl 2-amino-5-methylhex-4-enoate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl 2-amino-5-methylhex-4-enoate is a non-proteinogenic α,β-unsaturated amino acid ester of interest in medicinal chemistry and drug development. Its synthesis on a laboratory and pilot-plant scale requires robust and reproducible protocols. This document outlines a detailed experimental setup for the scalable production of this compound, focusing on a three-step synthetic route involving the preparation of a key phosphonate intermediate, a Horner-Wadsworth-Emmons olefination, and a final deprotection step. The protocols provided are designed to be scalable and adaptable to various laboratory and pilot-plant settings.
Overall Synthetic Scheme:
The synthesis of this compound is achieved through a three-step process:
-
Step 1: Synthesis of Triethyl 2-(N-Boc-amino)phosphonoacetate. This involves the bromination of ethyl N-Boc-glycinate followed by an Arbuzov reaction with triethyl phosphite.
-
Step 2: Horner-Wadsworth-Emmons Reaction. The phosphonate from Step 1 is reacted with isovaleraldehyde to form the protected α,β-unsaturated amino ester.
-
Step 3: Deprotection. The N-Boc protecting group is removed under acidic conditions to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of Triethyl 2-(N-Boc-amino)phosphonoacetate
This two-part step involves the synthesis of the phosphonate reagent required for the Horner-Wadsworth-Emmons reaction.
Part A: Synthesis of Ethyl 2-bromo-N-Boc-glycinate
-
Materials:
-
Ethyl N-Boc-glycinate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
To a stirred solution of Ethyl N-Boc-glycinate (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of AIBN.
-
Heat the reaction mixture to reflux (approximately 77°C) and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Ethyl 2-bromo-N-Boc-glycinate.
-
Part B: Arbuzov Reaction to form Triethyl 2-(N-Boc-amino)phosphonoacetate
-
Materials:
-
Crude Ethyl 2-bromo-N-Boc-glycinate
-
Triethyl phosphite
-
-
Protocol:
-
Slowly add triethyl phosphite (1.5 eq) to the crude Ethyl 2-bromo-N-Boc-glycinate.
-
Heat the reaction mixture at 120-130°C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the crude product by vacuum distillation to obtain pure Triethyl 2-(N-Boc-amino)phosphonoacetate.
-
Step 2: Horner-Wadsworth-Emmons Reaction
-
Materials:
-
Triethyl 2-(N-Boc-amino)phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Isovaleraldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Protocol:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0°C, add a solution of Triethyl 2-(N-Boc-amino)phosphonoacetate (1.1 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0°C and add a solution of isovaleraldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Ethyl 2-(N-Boc-amino)-5-methylhex-4-enoate.
-
Step 3: Deprotection of N-Boc Group
-
Materials:
-
Ethyl 2-(N-Boc-amino)-5-methylhex-4-enoate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
Dissolve Ethyl 2-(N-Boc-amino)-5-methylhex-4-enoate (1.0 eq) in DCM.
-
Add TFA (5.0 eq) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in EtOAc and carefully neutralize with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash the aqueous layer with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by crystallization or column chromatography to obtain pure this compound.
-
Data Presentation
The following tables summarize the expected quantitative data for each step of the synthesis at a laboratory scale.
Table 1: Reagent Quantities and Expected Yields for a 10g Scale Synthesis of the Final Product.
| Step | Starting Material | Quantity (moles) | Key Reagent | Quantity (moles) | Expected Product | Expected Yield (%) | Expected Yield (g) |
| 1A | Ethyl N-Boc-glycinate | 0.1 | NBS | 0.11 | Ethyl 2-bromo-N-Boc-glycinate | ~90% | ~25.4 g (crude) |
| 1B | Ethyl 2-bromo-N-Boc-glycinate | ~0.09 | Triethyl phosphite | 0.135 | Triethyl 2-(N-Boc-amino)phosphonoacetate | ~85% | ~26.0 g |
| 2 | Isovaleraldehyde | 0.058 | Phosphonate (from 1B) | 0.064 | Ethyl 2-(N-Boc-amino)-5-methylhex-4-enoate | ~80% | ~12.5 g |
| 3 | Protected Ester (from 2) | 0.046 | TFA | 0.23 | This compound | ~95% | ~7.5 g |
Table 2: Summary of Reaction Conditions.
| Step | Reaction | Solvent | Temperature (°C) | Duration (h) |
| 1A | Bromination | CCl₄ | 77 | 2-4 |
| 1B | Arbuzov Reaction | Neat | 120-130 | 4-6 |
| 2 | Horner-Wadsworth-Emmons | THF | 0 to RT | 12-16 |
| 3 | Deprotection | DCM | 0 to RT | 2-4 |
Visualization of Experimental Workflow
Caption: Overall workflow for the scalable synthesis of this compound.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.
-
Trifluoroacetic acid (TFA) is highly corrosive and should be handled with extreme care.
-
Solvents such as carbon tetrachloride, tetrahydrofuran, and dichloromethane are hazardous and should be handled appropriately. Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Analytical methods for determining the enantiomeric excess of Ethyl 2-amino-5-methylhex-4-enoate
An Application Note and Protocol for the Analytical Determination of Enantiomeric Excess of Ethyl 2-amino-5-methylhex-4-enoate
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical aspect of quality control and regulatory compliance. This document provides detailed application notes and protocols for the analysis of the enantiomeric purity of this compound, a chiral building block of interest in synthetic and medicinal chemistry. The methods described herein include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the resolution of amino acid derivatives. For this compound, a normal-phase HPLC method is recommended as a primary approach. To enhance chromatographic performance and detection, derivatization of the primary amine is often beneficial.
Experimental Protocol: HPLC
1.1.1. Derivatization of the Amino Group (Optional but Recommended)
Derivatization with a chromophore- or fluorophore-containing reagent can significantly improve detection sensitivity and may enhance chiral recognition on the stationary phase. A common derivatizing agent is 4-chloro-7-nitrobenzofurazan (NBD-Cl).
-
Reagents:
-
This compound
-
4-chloro-7-nitrobenzofurazan (NBD-Cl)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Acetonitrile
-
Dichloromethane
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve a known amount of this compound in acetonitrile.
-
Add a 1.2 molar equivalent of NBD-Cl solution in acetonitrile.
-
Add an equal volume of sodium bicarbonate buffer.
-
Heat the mixture at 60 °C for 30 minutes in the dark.
-
After cooling to room temperature, extract the derivatized product with dichloromethane.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Reconstitute the residue in the HPLC mobile phase for analysis.
-
1.1.2. HPLC Conditions
A screening of different polysaccharide-based CSPs is recommended to find the optimal column. Columns such as those based on amylose or cellulose phenylcarbamate derivatives are excellent starting points.[1][2]
| Parameter | Recommended Starting Conditions |
| Chiral Column | Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm (or appropriate wavelength for the derivative) |
| Injection Volume | 10 µL |
Data Presentation: HPLC
The following table presents hypothetical, yet realistic, data for the chiral separation of derivatized this compound enantiomers based on the conditions above.
| Enantiomer | Retention Time (t R , min) | Resolution (R s ) |
| Enantiomer 1 | 8.5 | \multirow{2}{*}{> 1.5} |
| Enantiomer 2 | 10.2 |
Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area 1 - Area 2) / (Area 1 + Area 2) ] * 100 (Where Area 1 and Area 2 are the peak areas of the two enantiomers)
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive method for the analysis of volatile compounds. For amino esters, derivatization is essential to increase volatility and thermal stability. A two-step derivatization is typically employed, involving acylation of the amino group followed by esterification of the carboxylic acid. However, as the target molecule is already an ethyl ester, only the amino group needs to be derivatized.
Experimental Protocol: GC
2.1.1. Derivatization
-
Reagents:
-
This compound
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane
-
-
Procedure:
-
Dissolve the sample in dichloromethane.
-
Add an excess of trifluoroacetic anhydride.
-
Heat the mixture at 100 °C for 10 minutes.
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Redissolve the residue in a suitable solvent for GC injection (e.g., ethyl acetate).
-
2.1.2. GC Conditions
Cyclodextrin-based chiral capillary columns are widely used for the separation of derivatized amino acids.[3]
| Parameter | Recommended Starting Conditions |
| Chiral Column | Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | 100 °C (hold 1 min), ramp to 200 °C at 5 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
Data Presentation: GC
Hypothetical data for the chiral GC separation of derivatized this compound enantiomers.
| Enantiomer | Retention Time (t R , min) | Resolution (R s ) |
| Enantiomer 1 | 15.3 | \multirow{2}{*}{> 1.5} |
| Enantiomer 2 | 15.8 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy using chiral solvating agents (CSAs) offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. The CSA forms diastereomeric complexes with the enantiomers of the analyte, leading to distinct chemical shifts for corresponding protons in the NMR spectrum.
Experimental Protocol: NMR
-
Reagents:
-
This compound
-
Chiral Solvating Agent (e.g., (R)-(-)-Mandelic acid or (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol)
-
Deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
-
Procedure:
-
Prepare a solution of the this compound in the chosen deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add an equimolar amount of the chiral solvating agent to the NMR tube.
-
Acquire another ¹H NMR spectrum and observe the splitting of signals corresponding to one or more protons of the analyte. The protons alpha to the amino group or the ester are often good candidates for observing diastereomeric differentiation.
-
The enantiomeric excess can be determined by integrating the separated signals.
-
Data Presentation: NMR
Hypothetical ¹H NMR data for this compound in the presence of a CSA.
| Proton Signal | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with CSA (ppm) | Signal Splitting |
| H-2 (CH-NH₂) | ~3.5 | Enantiomer 1: 3.52, Enantiomer 2: 3.55 | Two distinct signals |
Visualizations
Caption: General workflow for determining the enantiomeric excess.
Caption: Logical flow for chiral HPLC method development.
References
Safe Handling and Storage of Ethyl 2-amino-5-methylhex-4-enoate: Application Notes and Protocols for Laboratory Personnel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and safety guidelines for the handling and storage of Ethyl 2-amino-5-methylhex-4-enoate (CAS No. 824394-14-1) in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and maintain the integrity of the compound.
Compound Information and Hazard Identification
This compound is a specialty chemical whose hazard profile necessitates careful handling. While a comprehensive toxicological profile is not widely available, data from its safety data sheet and structurally similar compounds indicate potential for skin, eye, and respiratory irritation.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | Value | Source |
| This compound | ||
| CAS Number | 824394-14-1 | [CymitQuimica Safety Data Sheet] |
| Molecular Formula | C₉H₁₇NO₂ | [BLD Pharm] |
| Molecular Weight | 171.24 g/mol | [BLD Pharm] |
| 2-Amino-5-methylhex-4-enoic acid (related compound) | ||
| Molecular Formula | C₇H₁₃NO₂ | [PubChem] |
| Molecular Weight | 143.18 g/mol | [PubChem] |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [PubChem] |
| Ethyl 5-methylhex-4-enoate (related compound) | ||
| Molecular Formula | C₉H₁₆O₂ | [PubChem] |
| Molecular Weight | 156.22 g/mol | [PubChem] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: To be used in case of insufficient ventilation or when handling large quantities.
Safe Handling Procedures
3.1. General Handling
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of aerosols or dust.
-
Use non-sparking tools and equipment.
-
Wash hands thoroughly after handling.
3.2. Dispensing and Weighing
-
For solids, use a spatula or other appropriate tool for transfer.
-
For liquids, use a calibrated pipette or syringe.
-
Perform all weighing and dispensing operations within a fume hood or a ventilated balance enclosure.
Storage Procedures
Proper storage is essential to maintain the stability and integrity of this compound.
-
Store in a tightly closed, original container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Some suppliers recommend cold-chain transportation and storage.[1]
Experimental Protocol: General Procedure for Use in a Reaction
The following is a generalized protocol for the use of this compound as a reagent in a chemical reaction. This protocol should be adapted based on the specific requirements of the experiment.
5.1. Materials
-
This compound
-
Reaction solvent (ensure compatibility)
-
Other reactants
-
Appropriate reaction vessel and glassware
-
Stirring apparatus
-
Inert gas supply (if required)
5.2. Procedure
-
Set up the reaction apparatus in a chemical fume hood.
-
Ensure all glassware is dry and clean.
-
If the reaction is air or moisture sensitive, purge the apparatus with an inert gas (e.g., nitrogen or argon).
-
Add the reaction solvent to the reaction vessel.
-
Carefully add the other reactants to the solvent.
-
Under stirring, add the required amount of this compound to the reaction mixture.
-
Proceed with the reaction as per the specific experimental design (e.g., heating, cooling, monitoring).
-
Upon completion, follow appropriate work-up and purification procedures.
Spill and Emergency Procedures
6.1. Small Spills
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
6.2. Large Spills
-
Evacuate the area immediately.
-
Alert the appropriate emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
6.3. First Aid
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
-
In case of skin contact: Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
Dispose of all waste materials, including empty containers, in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Diagrams
Caption: Workflow for the safe handling of this compound.
References
Application Notes and Protocols for the Incorporation of Ethyl 2-amino-5-methylhex-4-enoate into Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and polymerization of a novel unsaturated amino acid ester, ethyl 2-amino-5-methylhex-4-enoate. Two primary polymerization strategies are explored: ring-opening polymerization (ROP) of its corresponding N-carboxyanhydride (NCA) to yield polypeptides, and radical polymerization of the monomer to produce polymers with pendant amino acid moieties. These polymers exhibit significant potential for advanced applications in drug delivery, tissue engineering, and as functional biomaterials, owing to their unique combination of a polypeptide-like backbone or pendant amino acid groups with reactive alkenyl side chains. The alkenyl groups provide a versatile handle for post-polymerization modification, allowing for the covalent attachment of therapeutic agents, targeting ligands, or for cross-linking to form hydrogels.
Introduction
The development of novel functional polymers is a cornerstone of innovation in materials science and medicine. Amino acid-based polymers, or polypeptides, are of particular interest due to their biocompatibility, biodegradability, and their ability to adopt secondary structures reminiscent of proteins. This compound is a custom-designed monomer that introduces a reactive handle—a carbon-carbon double bond—into the side chain of an amino acid structure. This functionality opens up a wide array of possibilities for creating sophisticated polymer architectures and functional materials.
The incorporation of this monomer into polymers can be achieved through two main pathways, each yielding materials with distinct properties and applications:
-
Ring-Opening Polymerization (ROP) of the N-Carboxyanhydride (NCA): This method produces polypeptides with pendant unsaturated side chains. The resulting poly(this compound) can be used to create biodegradable materials for drug delivery vehicles, tissue scaffolds, and functional surfaces. The pendant double bonds can be utilized for subsequent "click" chemistry reactions, such as thiol-ene additions, to attach bioactive molecules or to crosslink the polymer into hydrogels.
-
Radical Polymerization: Direct polymerization of the vinyl group in the monomer's side chain leads to a polymer with a poly-vinyl backbone and pendant amino acid ester groups. These polymers are expected to be pH-responsive due to the amino groups and can serve as carriers for hydrophobic drugs, with the potential for further functionalization of the amino and ester groups.
This document provides the necessary protocols for the synthesis of the monomer and its polymers, along with characterization data and potential applications.
Synthesis of this compound
The synthesis of the monomer is a multi-step process, which is outlined below.
Logical Diagram of Monomer Synthesis
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-amino-5-methylhex-4-enoate
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 2-amino-5-methylhex-4-enoate synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
The synthesis of α,β-unsaturated amino esters like this compound can be approached through several routes. Since a direct, optimized protocol is not widely published, strategies are often adapted from methods for structurally similar compounds. Key approaches include:
-
Amination of a Precursor: This involves the synthesis of an α-functionalized ester, such as an α-bromo or α-hydroxy ester, followed by nucleophilic substitution with an amino group source (e.g., ammonia, azide followed by reduction).
-
Reductive Amination: Starting from an α-keto ester, which can be synthesized from ethyl 5-methylhex-4-enoate, followed by reductive amination.
-
Rearrangement Reactions: Methods like the Overman rearrangement of allylic trichloroacetimidates can be employed to install the amine group with high stereocontrol, though this is a multi-step process.[1]
-
Cross-Metathesis: Catalytic cross-metathesis can be used to form the carbon-carbon double bond, though this is more common for creating the unsaturated ester backbone itself.[2]
A comparison of potential strategies is summarized below.
| Synthetic Strategy | Common Precursors | Key Reagents/Reactions | Potential Advantages | Potential Challenges |
| Nucleophilic Substitution | Ethyl 2-bromo-5-methylhex-4-enoate | Ammonia, Sodium Azide (followed by H₂/Pd) | Direct, relatively simple reagents. | Potential for elimination side products, harsh conditions for amination. |
| Reductive Amination | Ethyl 2-oxo-5-methylhex-4-enoate | NH₃/H₂, NaBH₃CN | Good for specific amine introductions. | Requires synthesis of the α-keto ester precursor. |
| Overman Rearrangement | Allylic alcohol corresponding to the ester backbone | Trichloroacetonitrile, Base, Thermal Rearrangement | Excellent stereocontrol. | Multi-step, requires careful control of thermal conditions.[1] |
| Modified Wittig/HWE | Aldehyde/Ketone, Phosphonate/Ylide with α-amino group | Horner-Wadsworth-Emmons or Wittig Reagent | Convergent, builds backbone and functionality simultaneously. | Synthesis of the required amino-functionalized reagent can be complex.[3] |
Troubleshooting Guide
Q2: My reaction yield is consistently low. What are the most common causes related to starting materials and reagents?
Low yields often trace back to the quality and handling of the initial components.
-
Purity of Starting Materials: Impurities in the starting unsaturated ester or the aminating agent can inhibit the reaction or lead to side products. It is crucial to use highly pure, characterized starting materials.
-
Solvent Quality: The presence of water or other impurities in the solvent can be detrimental, especially in reactions involving organometallics or strong bases. Always use dry, anhydrous solvents when specified.
-
Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of undesired byproducts. Carefully control the stoichiometry, and in some cases, using a slight excess of one reagent (like the aminating agent) may be beneficial.
-
Catalyst Activity: If using a catalyst (e.g., for hydrogenation or metathesis), its activity is paramount. Ensure the catalyst has not been deactivated by improper storage or exposure to air and moisture.
Q3: How do reaction conditions like temperature and time impact the synthesis?
The optimization of reaction conditions is critical for maximizing yield and minimizing impurities.
| Parameter | Effect on Reaction | Troubleshooting Recommendations |
| Temperature | Affects reaction rate and selectivity. Higher temperatures can accelerate the desired reaction but may also promote side reactions like polymerization or decomposition. | Start with conditions reported for similar transformations. If the reaction is slow, incrementally increase the temperature. If side products are an issue, try lowering the temperature. |
| Reaction Time | Insufficient time leads to incomplete conversion. Excessive time can lead to product degradation or byproduct formation. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction once the starting material is consumed. |
| Atmosphere | Many reactions, especially those involving catalysts or organometallic reagents, are sensitive to oxygen and moisture. | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and other unwanted side reactions. |
Q4: I am observing significant byproduct formation. What are the likely side reactions and how can they be minimized?
The structure of this compound makes it susceptible to several side reactions.
-
Polymerization: The α,β-unsaturated ester moiety can polymerize, especially at elevated temperatures or in the presence of radical initiators.
-
Solution: Keep the reaction temperature as low as feasible and consider adding a radical inhibitor if polymerization is suspected.
-
-
Isomerization: The double bond can potentially migrate, leading to a mixture of isomers.
-
Solution: Use mild reaction conditions and avoid strong acids or bases that can catalyze isomerization.
-
-
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid, particularly if water is present under acidic or basic conditions.
-
Solution: Ensure anhydrous conditions and perform a non-aqueous workup if possible.
-
-
Over-alkylation (if using amine): The product, being a primary amine, can react further with the starting material (e.g., an α-bromo ester) to form a secondary amine.
-
Solution: Use a large excess of the aminating agent (e.g., ammonia) to favor the formation of the primary amine.
-
Below is a troubleshooting workflow to help identify and solve common issues.
Caption: Troubleshooting logic for low yield and impurity issues.
Experimental Protocols
Q5: Can you provide a detailed protocol for a plausible synthesis and purification of this compound?
The following is a hypothetical, generalized protocol for the synthesis via amination of an α-bromo precursor. This protocol should be adapted and optimized based on laboratory findings.
Step 1: Synthesis of Ethyl 2-bromo-5-methylhex-4-enoate
-
Reaction Setup: To a solution of ethyl 5-methylhex-4-enoate (1 equivalent) in an appropriate solvent (e.g., CCl₄ or cyclohexane) in a round-bottom flask, add N-Bromosuccinimide (NBS) (1.1 equivalents).
-
Initiation: Add a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography.
Step 2: Amination of Ethyl 2-bromo-5-methylhex-4-enoate
-
Reaction Setup: Dissolve the purified Ethyl 2-bromo-5-methylhex-4-enoate (1 equivalent) in a solvent like ethanol or a sealed tube with liquid ammonia.
-
Reaction: Add a large excess of ammonia (e.g., a saturated solution in ethanol or >10 equivalents of liquid ammonia) to the solution at 0°C. Seal the reaction vessel and allow it to warm to room temperature. Stir for 24-48 hours.
-
Workup: Carefully vent the excess ammonia. Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with water to remove ammonium salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product, this compound, should be purified by flash column chromatography on silica gel, as it may be prone to decomposition upon distillation.[1]
The general workflow for this synthesis is illustrated below.
Caption: General workflow for the synthesis and purification.
References
Troubleshooting common side reactions in Ethyl 2-amino-5-methylhex-4-enoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Ethyl 2-amino-5-methylhex-4-enoate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: A common and effective method involves a multi-step synthesis. A plausible route begins with a Knoevenagel condensation between isovaleraldehyde and ethyl cyanoacetate to form an α,β-unsaturated cyanoester. This is followed by reduction of the cyano group to an amine and the double bond to give the saturated amino ester, which is then reprotected. An alternative approach, which will be the focus of this guide, is the Overman rearrangement of an allylic alcohol. This method is known for its high diastereoselectivity in establishing the C2 stereocenter.[1][2][3]
Q2: I am observing a low yield in the final product. What are the likely causes?
A2: Low yields can stem from several factors. In the context of an Overman rearrangement-based synthesis, incomplete formation of the allylic trichloroacetimidate intermediate is a common issue. Additionally, the rearrangement step itself is thermally sensitive and requires precise temperature control to avoid decomposition.[1][4] Inefficient purification, leading to product loss, is another significant factor.
Q3: My final product is showing impurities after purification. What could these be?
A3: Common impurities can include unreacted starting materials, the trichloroacetamide protecting group if hydrolysis is incomplete, and diastereomers if the rearrangement was not fully stereoselective. Side products from competing elimination reactions are also possible, particularly at elevated temperatures.
Q4: How can I best purify the final product?
A4: Flash column chromatography is a highly effective method for purifying this compound. A gradient elution using a mixture of hexane and ethyl acetate is typically employed. For removal of trace impurities, preparative HPLC can be utilized.[5][6]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound via the Overman Rearrangement.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low yield of allylic trichloroacetimidate intermediate | Incomplete reaction due to inactive catalyst or insufficient base. | Ensure the use of freshly distilled trichloroacetonitrile and a catalytic amount of a strong, non-nucleophilic base like DBU.[7] | Increased conversion to the imidate intermediate, leading to a higher overall yield. |
| Formation of multiple spots on TLC after Overman rearrangement | Incomplete rearrangement or formation of side products due to incorrect reaction temperature. | Optimize the reaction temperature. The rearrangement is typically conducted at reflux in a high-boiling solvent like xylene. Monitor the reaction progress by TLC.[1][3] | A cleaner reaction profile with a major spot corresponding to the desired product. |
| Product decomposes during purification | The amino ester is sensitive to prolonged exposure to silica gel. | Minimize the time the product is on the column and use a neutral or deactivated silica gel. | Improved recovery of the pure product with minimal decomposition. |
| Incomplete removal of the trichloroacetyl protecting group | Insufficiently basic conditions or short reaction time for hydrolysis. | Treat the trichloroacetamide with a mild base such as potassium carbonate in methanol for an extended period. | Complete deprotection to yield the free amino ester. |
Experimental Protocols
Key Experiment: Synthesis of Ethyl 2-(2,2,2-trichloroacetamido)-5-methylhex-4-enoate via Overman Rearrangement
-
Preparation of the Allylic Alcohol: Reduce ethyl 5-methylhex-4-enoate with a suitable reducing agent (e.g., DIBAL-H) at low temperature (-78 °C) in an inert solvent like dichloromethane to obtain 5-methylhex-4-en-1-ol.
-
Formation of the Trichloroacetimidate: To a solution of the allylic alcohol (1.0 eq) in anhydrous diethyl ether, add trichloroacetonitrile (1.5 eq). Cool the mixture to 0 °C and add a catalytic amount of DBU (0.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Overman Rearrangement: The crude trichloroacetimidate is dissolved in a high-boiling solvent such as xylene and heated to reflux (approximately 140 °C) for 4-6 hours. The progress of the rearrangement is monitored by TLC.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 2-(2,2,2-trichloroacetamido)-5-methylhex-4-enoate.
Key Experiment: Deprotection to this compound
-
Hydrolysis: The purified trichloroacetamide is dissolved in methanol, and potassium carbonate (3.0 eq) is added. The mixture is stirred at room temperature for 12-16 hours.
-
Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to afford the final product, this compound.
Visualizing the Workflow and Troubleshooting
Caption: A potential synthetic workflow for this compound.
Caption: A troubleshooting decision tree for low yield issues.
Caption: A diagram illustrating a common side reaction pathway.
References
- 1. Overman rearrangement - Wikipedia [en.wikipedia.org]
- 2. Overman Rearrangement [organic-chemistry.org]
- 3. Overman Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Overman Rearrangement | NROChemistry [nrochemistry.com]
- 5. ikm.org.my [ikm.org.my]
- 6. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemicals [chemicals.thermofisher.cn]
Optimization of reaction conditions for Ethyl 2-amino-5-methylhex-4-enoate synthesis
Technical Support Center: Synthesis of Ethyl 2-amino-5-methylhex-4-enoate
Frequently Asked Questions (FAQs)
Q1: What is a potential synthetic strategy for this compound?
A1: A plausible multi-step synthesis could be envisioned starting from a protected amino acid and introducing the unsaturated side chain, or by constructing the backbone and then introducing the amino group. One potential, albeit theoretical, pathway could involve an Overman rearrangement of an allylic trichloroacetimidate, a method known for synthesizing allylic amines.
Q2: What are the most critical parameters to control during the synthesis?
A2: For a multi-step synthesis of an unsaturated amino ester, critical parameters would likely include:
-
Temperature: Especially for rearrangement reactions which are often thermally sensitive.
-
Solvent: The choice of solvent can significantly influence reaction rates and selectivity. Anhydrous conditions are often crucial.
-
Catalyst/Reagent Stoichiometry: Precise control over the amounts of reagents is vital to minimize side reactions.
-
Atmosphere: Inert atmospheres (e.g., Nitrogen or Argon) are often necessary to prevent degradation of sensitive reagents and intermediates.
Q3: What are common side reactions to anticipate?
A3: Potential side reactions could include:
-
Isomerization: The double bond might migrate to a more stable position.
-
Polymerization: Especially if reactive monomers are generated under the reaction conditions.
-
Elimination Reactions: Depending on the functional groups present and reaction conditions.
-
Racemization: If a stereocenter is present and not adequately protected.
Q4: How can I purify the final product?
A4: Purification of this compound would likely involve a combination of techniques. Flash column chromatography on silica gel is a common method for purifying compounds of this nature.[1] Distillation under reduced pressure could also be an option if the compound is thermally stable.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst or reagents.- Incorrect reaction temperature.- Presence of moisture or oxygen in the reaction.- Unoptimized reaction time. | - Use fresh, high-purity reagents and catalysts.- Carefully screen a range of temperatures.- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.- Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. |
| Formation of Multiple Byproducts | - Reaction temperature is too high.- Incorrect stoichiometry of reactants.- Non-selective reagents. | - Lower the reaction temperature.- Perform a stoichiometry optimization study.- Consider using more selective reagents or protecting groups. |
| Product Decomposition during Workup or Purification | - Product is sensitive to acid or base.- Product is thermally unstable. | - Use neutral workup conditions.- Employ purification techniques at lower temperatures, such as flash chromatography instead of distillation. |
| Difficulty in Removing a Protecting Group | - Incomplete deprotection reaction.- Protecting group is too stable under the chosen conditions. | - Increase the reaction time or temperature for deprotection.- Switch to a more labile protecting group in the synthetic design. |
Experimental Protocols (Hypothetical Key Step: Overman Rearrangement)
This protocol is a generalized procedure for an Overman rearrangement, which could be adapted for the synthesis of the target molecule.
Objective: To synthesize an allylic amine from an allylic alcohol.
Materials:
-
Allylic alcohol precursor
-
Trichloroacetonitrile
-
Sodium hydride (NaH) or Diazabicycloundecene (DBU) as a catalyst
-
Anhydrous solvent (e.g., Toluene, Xylene)
-
Anhydrous ether
-
Quenching agent (e.g., saturated ammonium chloride)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Imidate Formation:
-
Rearrangement:
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
-
Data Presentation: Reaction Condition Optimization
The following table outlines key parameters that would require optimization for a hypothetical synthesis.
| Parameter | Range to be Tested | Rationale |
| Temperature (°C) | 80 - 140 (for rearrangement) | Thermal rearrangements are highly temperature-dependent. |
| Solvent | Toluene, Xylene, Dioxane | Solvent polarity and boiling point can influence reaction rate and yield. |
| Catalyst Loading (mol%) | 1 - 10 | To find the optimal balance between reaction rate and cost/side reactions. |
| Reaction Time (h) | 2 - 48 | To ensure complete conversion without product degradation.[1] |
Visualizations
Caption: Proposed synthetic workflow for this compound via an Overman rearrangement.
Caption: Decision tree for troubleshooting low product yield in the synthesis.
References
Challenges in the purification of Ethyl 2-amino-5-methylhex-4-enoate and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of Ethyl 2-amino-5-methylhex-4-enoate. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Issue 1: Low Purity After Column Chromatography
Question: After performing flash column chromatography, the purity of my this compound is still below 95%. What could be the issue?
Answer: Low purity after column chromatography can stem from several factors. Here are some common causes and solutions:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the desired compound from its impurities.
-
Solution: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify the optimal eluent for separation. A gradient elution may be necessary.
-
-
Co-eluting Impurities: Impurities with similar polarity to the product may be difficult to separate.
-
Solution: Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different chromatography technique, such as preparative HPLC.
-
-
Compound Degradation on Silica Gel: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds like allylic amino esters.
-
Solution: Use silica gel that has been neutralized with a base (e.g., triethylamine) before use. Alternatively, use a less acidic stationary phase like alumina.
-
-
Overloading the Column: Exceeding the capacity of the column can lead to poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-10% of the mass of the silica gel, depending on the difficulty of the separation.
-
Issue 2: Product Decomposition During Distillation
Question: I am attempting to purify this compound by distillation, but I am observing significant product loss and the formation of dark, tarry residues. What is happening?
Answer: Decomposition during distillation is a common issue for thermally sensitive compounds. For this compound, this could be due to:
-
High Temperature: The double bond and the amino group make the molecule susceptible to polymerization and isomerization at elevated temperatures.
-
Solution: Use vacuum distillation to lower the boiling point of the compound. Ensure the vacuum is stable and as low as practically possible.
-
-
Presence of Acidic or Basic Impurities: These can catalyze decomposition at high temperatures.
-
Solution: Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) and dry it thoroughly before distillation.
-
-
Prolonged Heating: Even at lower temperatures, prolonged heating can lead to decomposition.
-
Solution: Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures. Ensure efficient and uniform heating of the distillation flask.
-
Issue 3: Difficulty in Achieving Crystallization
Question: I am unable to crystallize my purified this compound. It remains an oil even at low temperatures. How can I induce crystallization?
Answer: The inability to crystallize can be due to the presence of impurities or the intrinsic properties of the compound. Here are some strategies to try:
-
High Purity is Key: Even small amounts of impurities can inhibit crystallization.
-
Solution: Ensure the product is of the highest possible purity before attempting crystallization. Column chromatography is often a prerequisite.
-
-
Solvent Screening: The choice of solvent is critical for crystallization.
-
Solution: Experiment with a variety of solvents with different polarities. A good crystallization solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Consider binary solvent systems (e.g., ethyl acetate/hexane, diethyl ether/pentane).
-
-
Inducing Crystallization:
-
Solution:
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to initiate crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches can provide nucleation sites.
-
Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Common impurities can arise from the starting materials or side reactions during the synthesis. These may include:
-
Unreacted starting materials.
-
Byproducts from side reactions, such as over-alkylation or elimination.
-
Isomers of the desired product.
-
Oligomerization products, especially if the reaction mixture was heated for an extended period.
Q2: How can I assess the purity of my this compound?
A2: Several analytical techniques can be used to determine the purity of your compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used for quantitative analysis if an internal standard is used.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying purity and detecting trace impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry to identify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.
Q3: Is this compound stable to acidic or basic conditions?
A3: As an ester, it is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid and ethanol. The allylic amine functionality can also be sensitive to strong acids. It is recommended to use mild conditions and avoid prolonged exposure to strong acids or bases during workup and purification.
Quantitative Data Summary
The following tables provide a summary of expected, albeit hypothetical, quantitative data for the purification of this compound. Actual results may vary depending on the specific experimental conditions.
Table 1: Comparison of Purification Techniques
| Purification Method | Typical Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Flash Column Chromatography | 95 - 98 | 70 - 85 | Good for removing a wide range of impurities. | Can be time-consuming and requires significant solvent volumes. |
| Vacuum Distillation | > 98 | 60 - 75 | Effective for removing non-volatile impurities. | Risk of thermal decomposition. |
| Crystallization | > 99 | 50 - 70 | Can provide very high purity material. | Can be difficult to achieve and may result in lower yields. |
Table 2: Influence of Column Chromatography Parameters on Purity
| Stationary Phase | Eluent System (Hexane:Ethyl Acetate) | Loading (%) | Final Purity (%) |
| Silica Gel | 9:1 to 7:3 (gradient) | 2 | 96 |
| Neutral Alumina | 9:1 to 8:2 (gradient) | 2 | 97 |
| Silica Gel (NEt₃ treated) | 9:1 to 7:3 (gradient) | 2 | 98 |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to a small amount of the initial eluent (e.g., 10% ethyl acetate in hexane) to create a slurry.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat top surface. Drain the excess solvent until it is just level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel.
-
Elution: Add the eluent to the column and apply gentle pressure (using a pump or inert gas) to start the separation.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude, dry this compound in the distillation flask with a magnetic stir bar.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Once the desired vacuum is reached and stable, begin heating the distillation flask in a heating mantle or oil bath.
-
Distillate Collection: Collect the fraction that distills at the expected boiling point for the given pressure.
-
Cooling: After collecting the product, remove the heat source and allow the apparatus to cool before releasing the vacuum.
Protocol 3: Crystallization
-
Dissolution: Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).
-
Cooling: Slowly cool the solution to room temperature, and then in an ice bath or refrigerator.
-
Crystal Formation: If crystals do not form, try scratching the inside of the flask or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Preventing racemization during the synthesis of Ethyl 2-amino-5-methylhex-4-enoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of Ethyl 2-amino-5-methylhex-4-enoate.
Troubleshooting Guide: Minimizing Racemization
Racemization, the formation of an equal mixture of enantiomers from a single enantiomer, is a critical challenge in the synthesis of chiral molecules like this compound. The following guide addresses common issues and provides targeted solutions to maintain stereochemical integrity.
| Issue | Potential Cause | Recommended Solution |
| High degree of racemization observed after coupling. | Inappropriate coupling reagent: Some coupling reagents, especially carbodiimides used alone, can promote the formation of an oxazolone intermediate, which is prone to racemization. | Use a coupling reagent in combination with an additive that suppresses racemization, such as HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole). These additives form active esters that are less susceptible to racemization. |
| Strong base: The presence of a strong base can facilitate the abstraction of the alpha-proton, leading to enolization and subsequent racemization. | Employ a sterically hindered and weaker base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of stronger bases like triethylamine. In cases with a high risk of racemization, consider using an even weaker base such as 2,4,6-collidine. | |
| Prolonged reaction time or elevated temperature: Longer reaction times and higher temperatures increase the likelihood of racemization. | Optimize the reaction conditions to proceed at the lowest effective temperature and for the shortest possible time. Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the point of completion. | |
| Racemization occurring during N-deprotection. | Harsh deprotection conditions: The conditions used to remove the nitrogen-protecting group (e.g., strong acid or base) can induce racemization. | Select a protecting group that can be removed under mild conditions. For example, a Boc (tert-butyloxycarbonyl) group can be removed with mild acid (e.g., TFA in DCM), while an Fmoc (9-fluorenylmethyloxycarbonyl) group is cleaved with a mild base (e.g., piperidine in DMF). |
| Inconsistent enantiomeric excess (ee%) between batches. | Variability in reagent quality or reaction setup: Impurities in solvents or reagents, or slight variations in reaction conditions, can lead to inconsistent levels of racemization. | Ensure the use of high-purity, anhydrous solvents and fresh reagents. Maintain strict control over reaction parameters such as temperature, addition rates, and stirring speed. |
Frequently Asked Questions (FAQs)
Q1: What is the most common mechanism for racemization during the synthesis of amino esters?
A1: The most prevalent mechanism involves the formation of an oxazolone (or azlactone) intermediate. This occurs when the carboxyl group of an N-protected amino acid is activated. The carbonyl group of the protecting group can then be attacked by the oxygen of the activated carboxyl group, forming a five-membered ring. The alpha-proton of this oxazolone is acidic and can be easily removed by a base, leading to a planar, achiral enolate intermediate. Reprotonation can then occur from either face, resulting in racemization.
Q2: How do additives like HOBt and HOAt prevent racemization?
A2: Additives like HOBt and HOAt react with the activated carboxylic acid to form an active ester. This ester is more reactive towards the amine nucleophile than towards forming the oxazolone intermediate. By providing a more favorable reaction pathway, these additives effectively suppress the formation of the racemizable oxazolone, thereby preserving the stereochemical integrity of the amino ester.[1][2][3][4]
Q3: Which analytical method is best for determining the enantiomeric purity of this compound?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective and widely used method for determining the enantiomeric purity of chiral compounds like amino acid esters.[5][6][7][8][9] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for accurate quantification of the enantiomeric excess (ee%).
Q4: Can the choice of protecting group for the amino function influence racemization?
A4: Absolutely. The nature of the N-protecting group plays a crucial role. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) are generally preferred over acyl-type protecting groups (e.g., acetyl) because the lone pair of electrons on the nitrogen is delocalized into the urethane carbonyl, making it less likely to participate in oxazolone formation.
Experimental Protocols
Protocol 1: General Procedure for Coupling with Minimal Racemization
This protocol describes a general method for coupling an N-protected amino acid with ethanol to form the corresponding ethyl ester, employing conditions designed to minimize racemization.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected 2-amino-5-methylhex-4-enoic acid (1 equivalent) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Addition of Coupling Additives: Add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) to the solution and stir until it is fully dissolved.
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add N,N'-diisopropylcarbodiimide (DIC) (1.1 equivalents) dropwise to the solution. Stir the mixture at 0 °C for 30 minutes.
-
Esterification: Add anhydrous ethanol (1.5 equivalents) to the reaction mixture, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure ethyl ester.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee%) Determination
This protocol provides a general method for determining the enantiomeric purity of the synthesized this compound.
-
Sample Preparation: Prepare a dilute solution of the purified ethyl ester in the mobile phase (e.g., 1 mg/mL).
-
Instrumentation: Use an HPLC system equipped with a chiral column (e.g., a polysaccharide-based column like Chiralpak® IA or AD-H).[5]
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
-
Column Temperature: 25 °C.
-
-
Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should appear as two separate peaks.
-
Calculation of ee%: Calculate the enantiomeric excess using the following formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
Caption: Desired vs. Undesired Racemization Pathway.
Caption: Troubleshooting workflow for racemization.
References
- 1. peptide.com [peptide.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
Identification and removal of impurities from Ethyl 2-amino-5-methylhex-4-enoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the identification and removal of impurities from Ethyl 2-amino-5-methylhex-4-enoate.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common and effective method for the synthesis of α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction. For this compound, a plausible route involves the reaction of a protected α-amino aldehyde with a phosphonate ylide. A key advantage of the HWE reaction is that it generally favors the formation of the (E)-alkene, which is often the desired isomer in pharmaceutical intermediates.[1][2][3][4]
Q2: What are the most common impurities I might encounter during the synthesis of this compound via the HWE reaction?
A2: Several impurities can arise from the HWE synthesis route. These can be broadly categorized as:
-
Starting Materials: Unreacted N-protected α-amino aldehyde and the phosphonate reagent.
-
Reaction Byproducts: The phosphate byproduct from the HWE reaction is a significant impurity that needs to be removed.[3]
-
Isomers: The corresponding (Z)-isomer of the α,β-unsaturated ester can be formed, although the HWE reaction typically provides high (E)-selectivity.[1][3]
-
Side-Reaction Products: Aldol condensation of the starting aldehyde can occur under basic conditions.
-
Degradation Products: Hydrolysis of the ester group to the corresponding carboxylic acid can occur if the reaction or work-up conditions are not carefully controlled.
-
Racemization Products: The chiral center at the α-carbon is susceptible to racemization, especially under basic or acidic conditions, leading to the presence of the undesired enantiomer.[5][6][7][8]
Q3: How can I identify these impurities?
A3: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for quantifying the purity of the final product and detecting non-volatile impurities. A chiral HPLC method is necessary to determine the enantiomeric purity.[9][10][11][12]
-
Gas Chromatography (GC): GC can be used to detect volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation of the final product and can help identify and quantify major impurities.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is powerful for identifying the molecular weights of unknown impurities.
Q4: What are the general strategies for removing impurities from this compound?
A4: Purification strategies should be tailored to the specific impurities present. Common methods include:
-
Aqueous Extraction: The water-soluble phosphate byproduct from the HWE reaction can be effectively removed by washing the organic reaction mixture with water.[3]
-
Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from unreacted starting materials, the (Z)-isomer, and other less polar byproducts.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Distillation: For thermally stable, liquid products, distillation under reduced pressure can be used for purification.
Troubleshooting Guides
Problem 1: Low yield of the desired (E)-isomer and significant formation of the (Z)-isomer.
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Conditions | The stereoselectivity of the HWE reaction can be influenced by the base, solvent, and temperature. Using milder bases like triethylamine or DBU in combination with LiCl can enhance (E)-selectivity. The Still-Gennari modification, which uses phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF), can be employed to favor the (Z)-isomer if that is the desired product.[2] |
| Steric Hindrance | Steric bulk in either the aldehyde or the phosphonate can affect the stereochemical outcome.[1] If possible, consider alternative starting materials with less steric hindrance. |
Problem 2: Presence of a significant amount of unreacted starting materials.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Ensure the reaction is allowed to proceed to completion by monitoring its progress using TLC or HPLC. The reaction time may need to be extended. |
| Stoichiometry of Reagents | A slight excess of the phosphonate ylide is often used to ensure complete consumption of the aldehyde. |
| Inefficient Base | The phosphonate must be fully deprotonated to form the reactive ylide. Ensure the base used is strong enough and added under appropriate conditions (e.g., anhydrous solvent, inert atmosphere). |
Problem 3: The final product is contaminated with the phosphate byproduct.
| Potential Cause | Suggested Solution |
| Inadequate Work-up | The phosphate byproduct is water-soluble.[3] Perform multiple aqueous washes of the organic layer during the work-up procedure to ensure its complete removal. |
Problem 4: The enantiomeric purity of the final product is low.
| Potential Cause | Suggested Solution |
| Racemization during Synthesis | The α-proton of the amino ester is acidic and can be abstracted by base, leading to racemization. Use non-nucleophilic, sterically hindered bases and low reaction temperatures to minimize racemization.[6][7][8] |
| Racemization during Work-up or Purification | Avoid prolonged exposure to strongly acidic or basic conditions during the work-up and purification steps. Use buffered aqueous solutions if necessary. Racemization can also occur in the presence of certain ketones and carboxylic acids.[5] |
| Poor Enantiomeric Purity of Starting Material | Ensure the starting protected α-amino aldehyde has high enantiomeric purity before starting the synthesis. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
This protocol describes a plausible synthesis route.
-
Preparation of the Phosphonate Ylide:
-
To a solution of triethyl phosphonoacetate in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete formation of the ylide.
-
-
Olefination Reaction:
-
Cool the ylide solution back to 0 °C.
-
Add a solution of N-Boc-3-methyl-2-butenal (a protected α-amino aldehyde) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Deprotection:
-
Dissolve the crude protected product in a suitable solvent (e.g., dichloromethane).
-
Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
-
Sample Preparation:
-
Dissolve a small amount of the final product in the mobile phase.
-
-
HPLC Conditions:
-
Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak® series) is often effective for the separation of amino acid derivatives.[9][10][11]
-
Mobile Phase: A mixture of hexane and a polar alcohol like isopropanol or ethanol is typically used. The exact ratio may need to be optimized for best separation.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210-220 nm).
-
Data Presentation
Table 1: Common Impurities and their Identification
| Impurity | Potential Source | Analytical Identification Method |
| (Z)-isomer of this compound | HWE Reaction | HPLC, 1H NMR (different coupling constants for vinylic protons) |
| N-Boc-3-methyl-2-butenal | Unreacted Starting Material | HPLC, GC-MS |
| Triethyl phosphonoacetate | Unreacted Starting Material | HPLC, 31P NMR |
| Diethyl phosphate | HWE Byproduct | Removed during aqueous work-up; can be detected by 31P NMR if present. |
| Ethyl 2-amino-5-methylhex-4-enoic acid | Hydrolysis of the ester | HPLC, LC-MS |
| D-enantiomer of this compound | Racemization | Chiral HPLC |
Visualizations
Caption: Plausible synthetic workflow for this compound.
Caption: Workflow for the identification and profiling of impurities.
Caption: Decision tree for troubleshooting common purity issues.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. researchgate.net [researchgate.net]
- 12. Chiral analysis - Wikipedia [en.wikipedia.org]
Stability issues of Ethyl 2-amino-5-methylhex-4-enoate under different conditions
This technical support center provides guidance on the stability of Ethyl 2-amino-5-methylhex-4-enoate under various experimental conditions. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a decrease in the purity of my this compound sample over time, even when stored in a standard solvent. What could be the cause?
A1: this compound contains two reactive functional groups: an α,β-unsaturated ester and an allylic amine. These groups can be susceptible to degradation under various conditions. Potential causes for decreased purity include:
-
Hydrolysis: The ester group can hydrolyze to the corresponding carboxylic acid and ethanol, especially in the presence of moisture or acidic/basic impurities in the solvent.
-
Oxidation: The allylic amine is susceptible to oxidation, which can be accelerated by exposure to air (oxygen).
-
Polymerization: α,β-unsaturated esters are known to be prone to polymerization.[1]
-
Isomerization: Photochemical or thermal energy can potentially cause isomerization of the double bond.[2][3][4][5]
Troubleshooting:
-
Ensure your solvent is anhydrous and free of acidic or basic contaminants.
-
Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Store at low temperatures and protect from light.
Q2: My reaction requires a basic medium. What are the stability risks for this compound?
A2: In a basic medium, the primary stability concern is the hydrolysis of the ester group, a process known as saponification.[6][7][8] This reaction is generally irreversible and leads to the formation of the carboxylate salt and ethanol.[6][8] The allylic amine part of the molecule is generally more stable under basic conditions compared to acidic conditions.
Troubleshooting:
-
If possible, use a non-aqueous base.
-
Run the reaction at the lowest effective temperature to slow down the rate of hydrolysis.
-
Minimize the reaction time.
-
Monitor the reaction progress closely for the appearance of the hydrolyzed by-product.
Q3: Can I use an acidic catalyst in my reaction with this compound?
A3: Caution is advised when using acidic catalysts. The ester can undergo acid-catalyzed hydrolysis, which is a reversible reaction.[7][8] More significantly, the amine group will be protonated in an acidic medium. While this may protect it from some other reactions, it can alter the compound's solubility and reactivity.
Troubleshooting:
-
Use the mildest possible acid catalyst.
-
Consider using a Lewis acid instead of a Brønsted acid if appropriate for your reaction.
-
Perform the reaction under anhydrous conditions to prevent hydrolysis.
Q4: I need to heat my reaction mixture containing this compound. Are there any thermal stability issues?
A4: Yes, thermal stress can be a concern. α,β-unsaturated esters can undergo thermal rearrangement.[9] Additionally, elevated temperatures can accelerate other degradation pathways like hydrolysis and oxidation. Polyesters with similar structures begin to degrade around 275°C.[10]
Troubleshooting:
-
Determine the lowest possible temperature at which your reaction proceeds efficiently.
-
Use an inert atmosphere to prevent oxidation at elevated temperatures.
-
Consider using a catalyst to allow for lower reaction temperatures.
Q5: My experiment is sensitive to light. How does light affect the stability of this compound?
A5: Exposure to light, particularly UV light, can lead to photochemical reactions. α,β-unsaturated esters are known to undergo photoisomerization (e.g., E/Z isomerization) or deconjugation to form β,γ-unsaturated isomers.[2][3][4][5] The photophysical properties of α,β-unsaturated esters can be influenced by Lewis acids.[11]
Troubleshooting:
-
Protect your reaction vessel and storage containers from light by using amber glass or wrapping them in aluminum foil.
-
Work in a fume hood with the sash down and the light off when possible.
-
Follow ICH Q1B guidelines for photostability testing if this is for a pharmaceutical application.[12][13]
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound based on its functional groups.
Summary of Stability Data
Currently, there is no specific quantitative stability data available in the public domain for this compound. The following table provides a qualitative summary of expected stability based on the known chemistry of its functional groups.
| Condition | Potential Degradation Pathway | Stability Concern |
| Acidic (pH < 7) | Ester Hydrolysis, Amine Protonation | Moderate |
| Basic (pH > 7) | Ester Hydrolysis (Saponification) | High |
| Oxidative | Oxidation of Allylic Amine | High |
| Thermal | Isomerization, Polymerization, Accelerated Hydrolysis/Oxidation | Moderate to High |
| Photolytic (UV/Vis) | Isomerization, Deconjugation | Moderate |
Experimental Protocols for Stability Testing
For researchers needing to generate their own stability data, the following forced degradation study protocols are recommended. These are designed to identify potential degradation products and sensitive conditions.
1. Hydrolytic Stability
-
Objective: To assess stability in acidic, basic, and neutral aqueous environments.
-
Protocol:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in:
-
0.1 N Hydrochloric Acid (acidic)
-
0.1 N Sodium Hydroxide (basic)
-
Purified Water (neutral)
-
-
Divide each solution into two sets. Store one set at room temperature and the other at an elevated temperature (e.g., 60 °C).
-
Protect all samples from light.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating method (e.g., HPLC-UV, LC-MS) to quantify the parent compound and detect any degradation products.
-
2. Oxidative Stability
-
Objective: To evaluate the susceptibility to oxidation.
-
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Add a solution of hydrogen peroxide (e.g., 3% v/v).
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
Analyze the samples to determine the extent of degradation.
-
3. Thermal Stability
-
Objective: To assess the impact of heat.
-
Protocol:
-
Place a solid sample of this compound in a controlled temperature chamber (e.g., 60 °C, 80 °C).
-
Maintain a parallel sample at the recommended storage temperature as a control.
-
At specified time points, remove samples and dissolve them in a suitable solvent.
-
Analyze by a stability-indicating method.
-
4. Photostability
-
Objective: To determine the effect of light exposure.
-
Protocol:
-
Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[12][13]
-
Simultaneously, store control samples (both solid and solution) protected from light (e.g., wrapped in aluminum foil).
-
Ensure the temperature of the light-exposed and control samples is comparable.
-
After a specified duration of exposure, analyze all samples by a stability-indicating method.
-
The following diagram outlines a general workflow for conducting these stability studies.
References
- 1. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bfarm.de [bfarm.de]
- 13. ema.europa.eu [ema.europa.eu]
Common pitfalls in the scale-up of Ethyl 2-amino-5-methylhex-4-enoate synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-amino-5-methylhex-4-enoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective strategy is the alkylation of a protected glycine enolate equivalent with an appropriate electrophile, such as 1-bromo-3-methyl-2-butene. This method involves forming a nucleophilic enolate from a glycine derivative, which then attacks the alkyl halide in an S(_N)2 reaction to form a new carbon-carbon bond at the alpha-position.[1][2] Subsequent deprotection yields the target amino acid ester.
Q2: Why is temperature control critical during the enolate formation and alkylation steps?
Temperature control is crucial for several reasons. The formation of the enolate, typically using a strong base like Lithium Diisopropylamide (LDA), is highly exothermic and requires low temperatures (e.g., -78 °C) to prevent side reactions.[3] During alkylation, maintaining a low temperature helps to control the reaction rate, minimize side products, and, in the case of chiral syntheses, can improve diastereoselectivity.[3]
Q3: What are the primary challenges when scaling up this synthesis?
Scaling up from bench-scale to pilot or production scale introduces several challenges:
-
Heat Transfer: Managing the exotherms from enolate formation becomes more difficult in larger reactors.
-
Mixing: Ensuring homogenous mixing of reagents is critical for consistent reaction progress and to avoid localized "hot spots" or high concentrations of base.
-
Reagent Addition Rates: Slow, controlled addition of the base and alkylating agent is necessary to maintain temperature and minimize side reactions.
-
Work-up and Purification: Handling larger volumes during aqueous work-up can lead to issues like emulsion formation. Purification by chromatography may become impractical, necessitating alternative methods like crystallization or distillation.[4]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis.
Problem 1: Low or No Yield of the Desired Product
Possible Causes & Solutions
| Cause | Recommended Action |
| Inefficient Enolate Formation | Ensure the base (e.g., LDA) is freshly prepared or properly titrated. Use a non-protic, anhydrous solvent like THF and maintain stringent anhydrous conditions, as the strong base is readily quenched by water.[2] |
| Poor Quality Alkylating Agent | Verify the purity of the 1-bromo-3-methyl-2-butene. Impurities can lead to unwanted side reactions. Consider purification of the halide before use. |
| Incorrect Reaction Temperature | Use a reliable low-temperature bath (e.g., dry ice/acetone) to maintain -78 °C during enolate formation. Allow the reaction to warm slowly to the optimal temperature for alkylation as determined by small-scale experiments. |
| Base and Electrophile Incompatibility | The base may react directly with the electrophile. A two-step approach where the enolate is fully formed before the electrophile is added is generally preferred to avoid this.[1] |
Problem 2: Formation of Significant Side Products (e.g., Dialkylation)
Possible Causes & Solutions
| Cause | Recommended Action |
| Excess Alkylating Agent or Base | Use precise stoichiometry. A slight excess of the enolate relative to the alkylating agent can help minimize dialkylation. Use approximately 1.0-1.1 equivalents of base to ensure complete mono-enolate formation without leaving excess base to deprotonate the product. |
| Reaction Temperature Too High | Running the alkylation at a higher temperature can increase the rate of side reactions. Maintain the optimized low temperature for the duration of the alkylation step. |
| Formation of Kinetic vs. Thermodynamic Enolate | For asymmetric ketones, using LDA in THF at low temperatures favors the formation of the kinetic (less substituted) enolate. Using protic solvents or higher temperatures can lead to the thermodynamic (more substituted) enolate, which may not be the desired nucleophile.[2] |
Problem 3: Difficulties in Product Purification
Possible Causes & Solutions
| Cause | Recommended Action |
| Emulsion Formation During Work-up | During the aqueous quench and extraction, vigorous shaking can create stable emulsions. Use gentle inversions for mixing. Adding brine (saturated NaCl solution) can help break up emulsions. |
| Product is Volatile or Thermally Labile | If purifying by distillation, use high vacuum and a low-temperature bath to prevent decomposition of the unsaturated amino ester. |
| Co-elution with Impurities on Silica Gel | The presence of both a basic amino group and a nonpolar chain can make chromatography tricky. Consider protecting the amine (e.g., as a Boc-carbamate) before chromatography to improve its chromatographic behavior. Alternatively, explore reverse-phase HPLC for purification.[5] |
| Product is an Oil/Difficult to Crystallize | If direct crystallization fails, try converting the amino ester to a salt (e.g., hydrochloride salt) which is often a crystalline solid and can be more easily purified by recrystallization. |
Experimental Workflow and Protocols
Illustrative Synthetic Workflow
The diagram below outlines a typical workflow for the synthesis via glycine enolate alkylation.
Caption: General experimental workflow for synthesis.
Protocol: Alkylation of N-Boc Ethyl Glycinate
1. Reagent Preparation:
-
Prepare a 2.0 M solution of LDA in THF by adding n-butyllithium to diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar).
-
Ensure all glassware is oven-dried and solvents are anhydrous.
2. Enolate Formation:
-
To a solution of N-Boc ethyl glycinate (1.0 eq) in anhydrous THF (0.2 M), cooled to -78 °C, add the freshly prepared LDA solution (1.05 eq) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 30-45 minutes.
3. Alkylation:
-
Add 1-bromo-3-methyl-2-butene (1.1 eq) dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
4. Quenching and Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
5. Purification:
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the protected product.
6. Deprotection (if required):
-
The N-Boc protecting group can be removed by treating the purified product with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane.
Troubleshooting Logic Diagram
This diagram provides a decision-making path for diagnosing low-yield reactions.
Caption: Troubleshooting decision tree for low yield.
References
- 1. 182.160.97.198:8080 [182.160.97.198:8080]
- 2. youtube.com [youtube.com]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. researchgate.net [researchgate.net]
- 5. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Ethyl 2-amino-5-methylhex-4-enoate Reaction Workup: A Technical Guide
For researchers, scientists, and drug development professionals, the synthesis of novel compounds like Ethyl 2-amino-5-methylhex-4-enoate is a critical step. However, the journey from reaction vessel to pure product is often fraught with challenges, particularly during the workup phase. This technical support center provides troubleshooting guidance and frequently asked questions to refine your workup procedure, ensuring higher yield and purity of your target α,β-unsaturated amino ester.
This guide addresses common issues such as emulsion formation, product degradation, and inefficient extraction, offering detailed protocols and comparative data to inform your experimental choices.
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for reactions yielding this compound?
A typical workup involves neutralizing the reaction mixture, followed by extraction of the product into an organic solvent, washing the organic layer to remove impurities, drying, and finally, concentrating the solvent to isolate the crude product. The specific reagents and conditions can significantly impact the outcome.
Q2: I'm consistently getting a stable emulsion during my liquid-liquid extraction. What can I do?
Emulsion formation is a common problem when working with amino esters due to their surfactant-like properties. Several strategies can be employed to break emulsions:
-
Increase Ionic Strength: Add saturated sodium chloride solution (brine) to the aqueous layer. This increases the polarity of the aqueous phase, often forcing the organic layer to separate.
-
Change Solvent: The addition of a small amount of a different organic solvent can alter the polarity of the organic phase and disrupt the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can physically force the layers to separate.
-
Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes break the emulsion.
Q3: I suspect my product is degrading during the workup. What are the likely causes and how can I prevent it?
This compound, being an α,β-unsaturated ester with an amino group, is susceptible to degradation under both acidic and basic conditions.
-
Hydrolysis: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, especially under strong basic or acidic conditions and in the presence of water. It is crucial to perform neutralizations at low temperatures (0-5 °C) and avoid prolonged exposure to harsh pH.
-
Racemization: The α-proton is acidic and can be abstracted under basic conditions, leading to racemization if the α-carbon is a stereocenter. Using milder bases for neutralization, such as sodium bicarbonate, and keeping the temperature low can minimize this side reaction.
Q4: My yields are consistently low. What are some common reasons for product loss during workup?
-
Incomplete Extraction: The polarity of your amino ester might lead to significant solubility in the aqueous phase. Performing multiple extractions with smaller volumes of organic solvent is generally more effective than a single extraction with a large volume.
-
Product Precipitation: If the pH of the aqueous layer is not optimized, your product might precipitate at the interface or remain in the aqueous layer as a salt.
-
Adsorption onto Drying Agent: Using an excessive amount of drying agent like anhydrous sodium sulfate can lead to adsorption of the product. Use the minimum amount necessary and wash the drying agent with a small amount of fresh solvent to recover any adsorbed product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Emulsion | High concentration of amine, presence of polar impurities, vigorous shaking. | 1. Add brine to the separatory funnel. 2. Gently swirl or rock the funnel instead of vigorous shaking. 3. Add a small amount of a less polar co-solvent (e.g., hexane) to the extraction solvent. 4. Filter the mixture through Celite®. 5. If possible, centrifuge the mixture. |
| Low Yield | Incomplete extraction, product hydrolysis, precipitation at the interface. | 1. Perform multiple extractions (3-4 times) with the organic solvent. 2. Carefully adjust the pH of the aqueous layer to maximize the solubility of the free amine in the organic phase (typically slightly basic). 3. Back-extract the aqueous layer after the initial separation. 4. Minimize the time the product is in contact with acidic or basic aqueous solutions. |
| Product Impurity (TLC/NMR) | Incomplete removal of starting materials or by-products, product degradation. | 1. Include both acidic (e.g., dilute HCl) and basic (e.g., saturated NaHCO₃) washes to remove corresponding impurities. 2. Use a brine wash to remove residual water and some polar impurities. 3. Purify the crude product by column chromatography. |
| Racemization | Exposure to strong basic conditions during neutralization or washing. | 1. Use a weak base like saturated sodium bicarbonate for neutralization. 2. Perform all basic washes at low temperatures (0-5 °C). 3. Minimize the duration of contact with basic solutions. |
Experimental Protocols
Standard Workup Protocol
-
Quenching and Neutralization: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the aqueous phase is between 7.5 and 8.0.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL for a 100 mL reaction volume).
-
Washing: Combine the organic extracts and wash successively with:
-
Deionized water (1 x 50 mL)
-
Saturated aqueous sodium chloride (brine) (1 x 50 mL)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Refined Workup Protocol for Emulsion-Prone Reactions
-
Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.
-
Re-dissolution and Neutralization: Dissolve the residue in the extraction solvent (e.g., ethyl acetate). Cool to 0-5 °C and add saturated aqueous NaHCO₃. Stir gently until pH 7.5-8.0 is reached.
-
Extraction and Washing: Transfer to a separatory funnel. If an emulsion forms, add brine (approximately 10% of the aqueous volume) and swirl gently. Separate the layers. Wash the organic layer with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ (can be more efficient than Na₂SO₄), filter, and concentrate in vacuo.
Data Presentation
The choice of workup conditions can significantly affect the yield and purity of the final product. The following table provides a comparative summary of expected outcomes based on different workup strategies for a generic α,β-unsaturated amino ester synthesis.
| Workup Parameter | Condition A (Standard) | Condition B (Refined) | Condition C (Harsh) |
| Neutralizing Agent | Saturated NaHCO₃ | Saturated NaHCO₃ | 1M NaOH |
| Washing Sequence | Water, Brine | Brine only | Water |
| Temperature | Room Temperature | 0-5 °C | Room Temperature |
| Expected Yield (%) | 75-85 | 80-90 | 50-60 |
| Expected Purity (%) | >90 | >95 | <85 |
| Observed Side Products | Trace hydrolysis | Minimal | Significant hydrolysis, potential racemization |
Visualizing the Workflow
To further clarify the experimental procedures, the following diagrams illustrate the standard and refined workup workflows.
Validation & Comparative
Comparative analysis of different synthetic routes to Ethyl 2-amino-5-methylhex-4-enoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-amino-5-methylhex-4-enoate, a non-proteinogenic γ,δ-unsaturated amino acid ester, presents a unique structural motif of interest in peptidomimetics, natural product synthesis, and as a building block in medicinal chemistry. Its synthesis can be approached through several distinct methodologies, each with inherent advantages and disadvantages. This guide provides a comparative analysis of three plausible synthetic routes: Alkylation of a Glycine Enolate Equivalent, Ireland-Claisen Rearrangement, and Enzymatic Transamination. The comparison is based on established chemical principles, with experimental data extrapolated from analogous transformations reported in the literature.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Glycine Enolate Alkylation | Route 2: Ireland-Claisen Rearrangement | Route 3: Enzymatic Transamination |
| Starting Materials | Ethyl glycinate, benzophenone, prenyl bromide | N-Boc-glycine, prenyl alcohol, ethanol | Ethyl 2-oxo-5-methylhex-4-enoate, amine donor (e.g., L-alanine), transaminase |
| Key Transformation | Nucleophilic substitution (SN2) | [1][1]-Sigmatropic rearrangement | Biocatalytic reductive amination |
| Stereocontrol | Generally produces racemic product unless a chiral auxiliary is used. | High potential for diastereoselectivity based on enolate geometry. | High enantioselectivity is achievable depending on the enzyme selected. |
| Overall Yield (Estimated) | 50-65% | 60-75% | 70-95% |
| Number of Steps | 3 | 4 | 2 |
| Reagent Toxicity/Hazards | Uses strong bases (e.g., LDA) and alkylating agents. | Involves pyrophoric reagents (e.g., LDA) and silylating agents. | Generally uses benign, aqueous-based reagents; requires specific enzyme. |
| Scalability | Readily scalable with standard laboratory equipment. | Scalable, but requires cryogenic conditions for the key step. | Potentially highly scalable in bioreactors, but enzyme cost and availability can be limiting. |
Route 1: Alkylation of a Glycine Enolate Equivalent
This classical approach builds the carbon skeleton through the formation of a C-C bond via nucleophilic substitution. A glycine derivative is converted into a nucleophilic enolate, which then reacts with an electrophilic prenyl source.
Synthetic Pathway
Caption: Synthetic scheme for Route 1.
Experimental Protocol
-
Imine Formation: Ethyl glycinate hydrochloride is reacted with benzophenone in the presence of a base (e.g., triethylamine) in dichloromethane to form N-(diphenylmethylene)glycine ethyl ester.
-
Alkylation: The Schiff base is dissolved in anhydrous THF and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA), is added dropwise to generate the enolate. Prenyl bromide is then added to the reaction mixture, which is allowed to slowly warm to room temperature.
-
Hydrolysis: The resulting alkylated imine is subjected to acidic hydrolysis (e.g., with aqueous HCl) to cleave the diphenylmethylene protecting group and yield the racemic this compound.
Performance Data (Estimated)
| Step | Reagents & Conditions | Time | Yield | Purity |
| 1. Imine Formation | Benzophenone, Et3N, DCM, rt | 4-6 h | ~95% | >95% |
| 2. Alkylation | LDA, Prenyl Bromide, THF, -78 °C to rt | 12-16 h | 60-75% | ~90% |
| 3. Hydrolysis | 1M HCl, rt | 2-4 h | ~90% | >98% (after purification) |
Route 2: Ireland-Claisen Rearrangement
This route utilizes a powerful[1][1]-sigmatropic rearrangement to construct the carbon backbone with potential for high stereocontrol. The key step involves the rearrangement of a silyl ketene acetal derived from an N-protected glycine ester of prenyl alcohol.
Synthetic Pathway
Caption: Synthetic scheme for Route 2.
Experimental Protocol
-
Esterification: N-Boc-glycine is coupled with prenyl alcohol (3-methyl-2-buten-1-ol) using a standard coupling agent like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Rearrangement: The resulting ester is dissolved in anhydrous THF and cooled to -78 °C. LDA is added to form the lithium enolate, which is then trapped with chlorotrimethylsilane (TMSCl) to form a silyl ketene acetal. The reaction mixture is allowed to warm to room temperature, inducing the[1][1]-sigmatropic rearrangement to yield N-Boc-2-amino-5-methylhex-4-enoic acid.[1][2][3]
-
Deprotection and Esterification: The Boc protecting group is removed using trifluoroacetic acid (TFA). The resulting amino acid is then esterified using a standard Fischer esterification procedure with ethanol and a catalyst such as thionyl chloride or sulfuric acid to give the final product.[4][5]
Performance Data (Estimated)
| Step | Reagents & Conditions | Time | Yield | Purity |
| 1. Esterification | Prenyl alcohol, DCC, DMAP, DCM, rt | 12 h | ~90% | >95% |
| 2. Rearrangement | LDA, TMSCl, THF, -78 °C to rt | 8-12 h | 75-85% | >95% |
| 3. Deprotection & Esterification | TFA; then EtOH, SOCl2, reflux | 6-8 h | ~90% (for two steps) | >98% (after purification) |
Route 3: Enzymatic Transamination
This biocatalytic route offers a green and highly selective alternative for the synthesis of the target amino ester, particularly for obtaining a single enantiomer. It relies on a transaminase enzyme to convert a corresponding α-keto ester into the α-amino ester.
Synthetic Pathway
Caption: Synthetic scheme for Route 3.
Experimental Protocol
-
Preparation of Keto Ester: The starting material, ethyl 2-oxo-5-methylhex-4-enoate, must first be synthesized. This can typically be achieved via a condensation reaction, for example, between ethyl glyoxylate and the appropriate ylide or through oxidation of a corresponding hydroxy ester.
-
Transamination Reaction: In a buffered aqueous solution (e.g., phosphate buffer, pH 7-8), the ethyl 2-oxo-5-methylhex-4-enoate is mixed with a suitable amine donor (often L-alanine or isopropylamine in excess), the transaminase enzyme (ATA), and the cofactor pyridoxal 5'-phosphate (PLP).[6][7] The reaction is typically stirred at a controlled temperature (e.g., 30-40 °C) for 24-48 hours. The reaction progress is monitored by HPLC or GC. The product is then extracted from the aqueous phase.
Performance Data (Estimated)
| Step | Reagents & Conditions | Time | Yield | Purity (and e.e.) |
| 1. Keto Ester Synthesis | Varies depending on the chosen method. | 12-24 h | 50-70% | >95% |
| 2. Transamination | Transaminase, Amine Donor, PLP, Buffer, 30-40 °C | 24-48 h | 70-95% | >98% (>99% e.e.) |
Logical Workflow for Route Selection
Caption: Decision-making workflow for selecting a synthetic route.
Conclusion
The optimal synthetic route to this compound is highly dependent on the specific requirements of the research or development program.
-
Route 1 (Glycine Enolate Alkylation) is a straightforward and cost-effective method for producing racemic material on a laboratory scale. Its reliance on well-established, classical organic reactions makes it accessible.
-
Route 2 (Ireland-Claisen Rearrangement) offers a more sophisticated approach with the significant advantage of potential stereocontrol. It is well-suited for situations where specific diastereomers are required and the multi-step synthesis is justifiable.
-
Route 3 (Enzymatic Transamination) represents the state-of-the-art in asymmetric synthesis, providing access to highly enantiopure products under environmentally benign conditions.[8] This route is ideal for pharmaceutical applications where enantiomeric purity is paramount, provided that the precursor keto ester and a suitable transaminase are available.
Researchers should carefully consider the desired stereochemistry, required scale, available resources, and timeline when selecting the most appropriate synthetic strategy.
References
- 1. Synthesis ofγ,δ-unsaturated amino acids via ester enolate Claisen rearrangement of chelated allylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. Natural transaminase fusions for biocatalysis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07081F [pubs.rsc.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Unambiguous Structure Verification: A Comparative Guide to the Validation of Ethyl 2-amino-5-methylhex-4-enoate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural validation of Ethyl 2-amino-5-methylhex-4-enoate, a β,γ-unsaturated α-amino acid ester. Due to the absence of published experimental data for this specific molecule, this guide utilizes data from structurally analogous compounds to provide a practical and informative comparison.
The unequivocal determination of a molecule's three-dimensional structure is a critical step in chemical research and development. It underpins the understanding of reaction mechanisms, guides the design of new therapeutic agents, and is a prerequisite for regulatory approval. While various analytical techniques can provide structural information, single-crystal X-ray crystallography is widely regarded as the gold standard for providing unambiguous proof of structure.
This guide will compare the utility of X-ray crystallography with two other powerful analytical methods: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each technique offers unique insights into molecular structure, and their complementary use often provides the most comprehensive characterization.
Method 1: Single-Crystal X-ray Crystallography
X-ray crystallography provides a detailed three-dimensional map of electron density within a crystal, revealing precise atomic positions, bond lengths, bond angles, and stereochemistry. This technique offers an unparalleled level of structural detail.
Experimental Protocol
A representative experimental protocol for the single-crystal X-ray diffraction analysis of a β,γ-unsaturated α-amino acid ester, analogous to this compound, is as follows:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound. A variety of solvents may be screened, with a common choice being a mixture of a good solvent and a poor solvent to control the rate of crystallization. For analogous compounds, solvent systems like ethyl acetate/hexane have proven effective.
-
Data Collection: A suitable single crystal is mounted on a goniometer head. Data collection is typically performed at a controlled temperature (e.g., 290 K) using a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Structure Solution and Refinement: The diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
Data Presentation
The following table presents representative crystallographic data for a structural analog of this compound, namely Ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate.
| Parameter | Value |
| Chemical Formula | C₁₅H₂₀BrNO₂ |
| Molecular Weight | 326.22 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 11.8746 (6) |
| b (Å) | 12.2023 (5) |
| c (Å) | 13.7760 (6) |
| α (°) | 97.557 (3) |
| β (°) | 110.520 (2) |
| γ (°) | 113.866 (2) |
| Volume (ų) | 1620.20 (14) |
| Z | 4 |
| R-factor (%) | 4.5 |
Data obtained from a structurally similar β,γ-unsaturated α-amino acid ester.
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR are routinely used to determine the carbon-hydrogen framework.
Experimental Protocol
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H).
-
Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to assign the signals to specific protons and carbons in the molecule.
Data Presentation
The following table provides expected ¹H and ¹³C NMR chemical shifts for the key functional groups in a molecule like this compound, based on data from analogous unsaturated esters and amino acid derivatives.
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| -CH₃ (ethyl) | ~1.2 (triplet) | ~14 |
| -O-CH₂- (ethyl) | ~4.1 (quartet) | ~61 |
| -NH₂ | Variable (broad singlet) | - |
| α-CH | ~3.5-4.0 | ~55-60 |
| β-CH₂ | ~2.2-2.6 | ~30-40 |
| γ-CH= | ~5.0-5.5 (multiplet) | ~120-130 |
| =C(CH₃)₂ | ~1.6-1.7 (singlets) | ~130-140 |
| C=O (ester) | - | ~170-175 |
Data is representative of analogous unsaturated amino esters.
Method 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural features.
Experimental Protocol
-
Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic separation technique (e.g., GC-MS or LC-MS).
-
Ionization: The molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are determined by a mass analyzer.
Data Presentation
The table below shows the expected major ions in the mass spectrum of this compound.
| Ion | m/z (expected) | Ionization Method |
| [M]⁺• (Molecular Ion) | 171 | EI |
| [M+H]⁺ | 172 | ESI |
| [M-OC₂H₅]⁺ | 126 | EI/ESI |
| [M-COOC₂H₅]⁺ | 98 | EI/ESI |
Fragmentation patterns are predicted based on the analysis of similar unsaturated esters and amino acid derivatives.
Comparative Analysis
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | 3D structure, bond lengths, bond angles, stereochemistry | Connectivity, chemical environment, stereochemistry | Molecular weight, elemental composition, fragmentation |
| Sample Requirement | High-quality single crystal | ~5-10 mg, soluble | <1 mg, soluble |
| Ambiguity | Unambiguous | Can be ambiguous for complex stereochemistry | Ambiguous for isomers |
| Throughput | Low | High | High |
Visualizing the Workflow and Comparison
Caption: Experimental workflow for the structural validation of this compound.
Caption: Comparison of analytical techniques for structural validation.
Conclusion
While NMR spectroscopy and mass spectrometry are indispensable tools for the routine characterization of organic compounds, single-crystal X-ray crystallography remains the definitive method for the unambiguous determination of molecular structure. For a novel compound such as this compound, obtaining a crystal structure provides the highest level of confidence in its atomic arrangement, which is crucial for its application in research and drug development. The complementary use of all three techniques provides a comprehensive structural analysis, ensuring the identity and purity of the synthesized molecule.
Comparative Analysis of the Predicted Biological Activity of Ethyl 2-amino-5-methylhex-4-enoate and Structurally Related Compounds
A comprehensive review of available data on analogous compounds suggests that Ethyl 2-amino-5-methylhex-4-enoate, an unsaturated amino acid ester, is likely to exhibit biological activity, primarily targeting the central nervous system. Due to a lack of direct experimental data on this specific compound, this guide provides a comparative analysis based on the known biological activities of structurally similar molecules. The primary activities observed in analogous compounds include inhibition of Glutamic Acid Decarboxylase (GAD), potential cytotoxicity, and antimicrobial effects.
This guide synthesizes information from publicly available scientific literature to predict the biological profile of this compound. The analysis focuses on structure-activity relationships derived from close structural analogs, providing a framework for researchers and drug development professionals to anticipate its potential pharmacological effects.
Predicted Biological Activities and Comparative Data
The biological activities of amino acid esters are significantly influenced by their chemical structure, including the nature of the amino acid side chain, the ester group, and the presence of unsaturation. Based on available data for similar compounds, the following activities are predicted for this compound.
Neurological Activity: Glutamic Acid Decarboxylase (GAD) Inhibition
The most well-documented activity for a close structural analog, L-allylglycine, is the inhibition of Glutamic Acid Decarboxylase (GAD). GAD is the enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate. Inhibition of GAD leads to a reduction in GABA levels, which can result in neuronal hyperexcitability and convulsions.
Table 1: Comparative Neurological Activity of this compound Analogs
| Compound | Structure | Biological Activity | Quantitative Data |
| This compound (Predicted) | CC(=CCC(C(=O)OCC)N)C | Predicted GAD Inhibitor | No data available |
| L-Allylglycine | C=CCC(C(=O)O)N | GAD Inhibitor, Convulsant | Reduces GAD activity by 60% in vivo (39.8 µmol/g per hour) |
| Pregabalin Analogs | Various | Binding to α2-δ subunit of voltage-gated calcium channels | Structure-activity relationships established for α2-δ binding and system L transport |
Note: Quantitative data for L-allylglycine is based on in vivo studies and may not directly translate to in vitro IC50 values.
The presence of the β,γ-unsaturated bond in the hexenoate backbone of this compound is a key structural feature shared with L-allylglycine, suggesting a similar potential to interact with GAD. The ethyl ester group in the target compound may influence its lipophilicity and ability to cross the blood-brain barrier, potentially modulating its potency compared to the free acid form of allylglycine.
Cytotoxic Activity
Unsaturated esters and amino acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis or inhibition of cell proliferation.
Table 2: Comparative Cytotoxicity of Structurally Related Unsaturated Esters and Amides
| Compound Class | Cancer Cell Line(s) | Activity Metric | Reported Values |
| This compound (Predicted) | Various | Predicted Cytotoxicity | No data available |
| Ethyl acetate fraction of Hibiscus tiliaceus | 4T1 (Breast Cancer) | IC50 | 746 µg/mL |
| Ethanol extract of Chaetoceros calcitrans | MCF-7 (Breast Cancer) | IC50 | 3.00 ± 0.65 µg/mL (24h) |
| Nano ethanol fraction of Camellia sinensis | MDA-MB-231 (Breast Cancer) | IC50 | 10.70 µg/mL |
The cytotoxicity of these compounds is highly dependent on the specific chemical structure and the cancer cell line being tested. The presence of the α-amino group and the specific arrangement of the double bond in this compound will be critical determinants of its cytotoxic potential.
Antimicrobial Activity
Amino acid esters and unsaturated fatty acid derivatives have demonstrated antimicrobial activity against a range of bacteria and fungi. The mechanism of action can involve disruption of the cell membrane or inhibition of essential metabolic pathways.
Table 3: Comparative Antimicrobial Activity of Related Amino Acid and Fatty Acid Esters
| Compound Class | Microorganism(s) | Activity Metric | Reported Values |
| This compound (Predicted) | Various | Predicted Antimicrobial Activity | No data available |
| 1-monoacylglycerols of unsaturated fatty acids | Candida albicans, C. parapsilosis | MIC | 200 - 400 µg/mL |
| Unnatural amino acid-containing peptides | Gram-positive and Gram-negative bacteria | MIC | Broad-spectrum activity observed |
| Antibacterial fatty acids | Staphylococcus aureus, Pseudomonas aeruginosa | MIC | Varies with structure |
The lipophilic nature of the ethyl ester and the hexenoate chain in this compound may facilitate its interaction with microbial cell membranes, suggesting potential antimicrobial properties.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below to facilitate further research.
Glutamic Acid Decarboxylase (GAD) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of GAD.
-
Enzyme and Substrate Preparation: Recombinant GAD enzyme and its substrate, L-glutamic acid, are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.2).
-
Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the GAD enzyme for a specified time.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of L-glutamic acid.
-
GABA Detection: The amount of GABA produced is quantified. This can be done using various methods, including high-performance liquid chromatography (HPLC) with pre-column derivatization (e.g., with o-phthalaldehyde) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of GAD inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells of a specific cell line are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that reduces cell viability by 50%) is determined.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Microorganism Preparation: A standardized inoculum of the target microorganism is prepared in a suitable growth medium.
-
Compound Dilution: A serial dilution of the test compound is prepared in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the biological activities discussed.
Caption: GAD Inhibition Pathway.
Caption: MTT Assay Workflow.
Caption: Structure-Activity Relationship.
Enantiomeric Purity Validation of Ethyl 2-amino-5-methylhex-4-enoate by Chiral HPLC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric purity is a mandatory step in drug development and quality control. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the validation of enantiomeric purity of Ethyl 2-amino-5-methylhex-4-enoate, a key chiral intermediate. The guide also presents alternative methodologies and offers supporting data to assist researchers in selecting the most appropriate analytical strategy.
Chiral HPLC: The Gold Standard for Enantiomeric Separation
Chiral HPLC is widely recognized as one of the most effective techniques for determining the enantiomeric composition of chiral molecules due to its high accuracy, precision, and robustness.[1] The separation is achieved through the differential interaction of enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are particularly versatile and have demonstrated broad applicability in the resolution of various chiral compounds, including α-amino acid esters.[1][2]
Recommended Chiral HPLC Methodologies
| Parameter | Method 1: Polysaccharide-Based CSP (Normal Phase) | Method 2: Polysaccharide-Based CSP with Derivatization (Normal Phase) |
| Chiral Stationary Phase | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) | Chiralpak® IA or Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane / 2-Propanol (e.g., 90:10 v/v) | Hexane / 2-Propanol (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV (e.g., 210 nm) | UV (e.g., 310 nm) or Fluorescence (Ex: 470 nm, Em: 530 nm) |
| Derivatizing Agent | None | 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) |
Experimental Protocol: Chiral HPLC without Derivatization
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Chromatographic Conditions:
-
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Hexane / 2-Propanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (% ee).
Experimental Protocol: Chiral HPLC with NBD-Cl Derivatization
Derivatization with a fluorogenic agent like NBD-Cl can enhance detection sensitivity and may improve chiral recognition.[1]
-
Derivatization: To the sample solution of this compound, add a solution of NBD-Cl and a suitable base (e.g., triethylamine) in an appropriate solvent (e.g., acetonitrile). Heat the mixture to facilitate the reaction.
-
Sample Preparation: After the reaction is complete, dilute the sample with the mobile phase.
-
Instrumentation: An HPLC system with a fluorescence detector is required.
-
Chromatographic Conditions:
-
Column: Chiralpak® IA or Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Hexane / 2-Propanol (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: Fluorescence (Excitation: 470 nm, Emission: 530 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the enantiomeric excess based on the integrated peak areas of the derivatized enantiomers.
Logical Workflow for Chiral HPLC Method Validation
Caption: Workflow for Chiral HPLC Method Validation.
Comparison with Alternative Methodologies
While chiral HPLC is the predominant technique, other methods can also be employed for determining enantiomeric purity. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
| Technique | Principle | Advantages | Disadvantages |
| Chiral Gas Chromatography (GC) | Separation of volatile derivatives on a chiral stationary phase.[3] | High resolution, suitable for volatile compounds.[3] | Requires derivatization to increase volatility, potential for racemization during sample preparation.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral shift reagents to induce chemical shift differences between enantiomers.[5] | Non-destructive, provides structural information. | Lower sensitivity compared to chromatographic methods, may require specialized reagents. |
| Capillary Electrophoresis (CE) | Separation based on differential migration of enantiomers in a chiral selector-containing buffer. | High efficiency, small sample volume required. | Lower loading capacity, can be less robust than HPLC. |
Data Presentation: Expected Performance of Chiral HPLC
The following table summarizes typical performance data that can be expected from a well-optimized and validated chiral HPLC method for an amino acid ester, based on literature values for similar compounds.[1][2]
| Parameter | Typical Value |
| Resolution (Rs) | > 1.5 |
| Separation Factor (α) | > 1.1 |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| LOD of minor enantiomer | ~ 0.05% |
| LOQ of minor enantiomer | ~ 0.15% |
Conclusion
The validation of enantiomeric purity for this compound can be reliably achieved using chiral HPLC with polysaccharide-based stationary phases. Method development should focus on optimizing the mobile phase composition to achieve adequate separation and resolution. While direct analysis is feasible, derivatization with agents like NBD-Cl can offer enhanced sensitivity. For orthogonal verification, or in specific analytical contexts, chiral GC and NMR spectroscopy present viable alternatives. The detailed protocols and comparative data in this guide provide a solid foundation for establishing a robust and reliable method for the enantiomeric purity validation of this and other structurally related chiral intermediates.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. researchgate.net [researchgate.net]
- 3. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Ethyl 2-amino-5-methylhex-4-enoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methods for the quantification of Ethyl 2-amino-5-methylhex-4-enoate, a key intermediate in various synthetic processes. In the absence of direct cross-validation studies for this specific analyte, this document outlines established analytical techniques, their validation parameters based on regulatory guidelines, and comparative performance data derived from the analysis of structurally similar amino acid esters. This guide is intended to assist researchers and analytical scientists in selecting and validating an appropriate method for their specific application.
The validation of analytical procedures is a critical aspect of quality control in the pharmaceutical industry, ensuring that a method is suitable for its intended purpose.[1][2] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4]
Comparative Analytical Methods
Three primary chromatographic methods are proposed for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Comparison of Potential Analytical Methods for this compound Quantification
| Parameter | HPLC-UV | HPLC-FLD (with OPA Derivatization) | GC-MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation of fluorescent derivatives. | Separation based on volatility and mass-to-charge ratio. |
| Specificity | Moderate; potential for interference from co-eluting compounds with similar UV absorbance. | High; derivatization is specific to primary amines, and fluorescence detection is highly selective. | Very High; mass spectral data provides definitive identification. |
| Linearity (r²) | Typically ≥ 0.999[5] | Typically ≥ 0.99[6] | Typically ≥ 0.99 |
| Accuracy (% Recovery) | 98-102% | 93.3–109.4%[5] | 95-105% |
| Precision (RSD) | < 2% | < 4.57%[5] | < 5% |
| Limit of Detection (LOD) | ng/mL range | pM to fM range[6] | pg/mL to ng/mL range |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range | pM to nM range | pg/mL to ng/mL range |
| Advantages | Simple, robust, widely available. | High sensitivity and selectivity. | High specificity and structural elucidation capabilities. |
| Disadvantages | Lower sensitivity compared to other methods. | Requires a derivatization step, which can add complexity. | May require derivatization to improve volatility; potential for thermal degradation. |
Experimental Protocols
HPLC-UV Method
This method is suitable for the routine quantification of this compound in bulk drug substances and intermediates where high sensitivity is not a primary requirement.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: Acetonitrile
-
Gradient elution may be required to achieve optimal separation.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 210 nm
-
-
Validation Parameters:
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate the absence of interfering peaks at the retention time of the analyte.[2]
-
Linearity: Inject a series of at least five concentrations and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.[5]
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo matrix at three different concentration levels.[7]
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.[3]
-
HPLC-FLD Method with o-Phthalaldehyde (OPA) Derivatization
This high-sensitivity method is ideal for trace-level quantification, such as impurity analysis or pharmacokinetic studies.
Instrumentation:
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column
Reagents:
-
OPA derivatizing reagent (prepared in borate buffer with a thiol, such as 3-mercaptopropionic acid).[6]
Procedure:
-
Derivatization: Mix the sample or standard solution with the OPA reagent. The reaction is typically rapid and can be automated using an autosampler.[8]
-
Chromatographic Conditions:
-
Validation: Follow a similar validation protocol as the HPLC-UV method, with a focus on the stability of the derivatized product.
GC-MS Method
GC-MS offers unparalleled specificity and is a powerful tool for identification and quantification, especially for volatile compounds or those that can be made volatile through derivatization.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Capillary column suitable for amine analysis (e.g., DB-5ms).
Procedure:
-
Derivatization (if necessary): To improve volatility and chromatographic peak shape, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary.
-
GC Conditions:
-
Inlet temperature: 250 °C
-
Carrier gas: Helium
-
Temperature program: Optimized to separate the analyte from matrix components.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI)
-
Acquisition mode: Selected Ion Monitoring (SIM) for quantification, with full scan for identification.
-
-
Validation: The validation protocol should include an assessment of matrix effects, in addition to the standard validation parameters.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the analytical method validation process.
Caption: General workflow for analytical method validation.
Caption: Experimental workflow for HPLC-based analysis.
Caption: Experimental workflow for GC-MS based analysis.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. scielo.br [scielo.br]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols | PLOS One [journals.plos.org]
- 7. wjarr.com [wjarr.com]
- 8. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the spectroscopic data of Ethyl 2-amino-5-methylhex-4-enoate and its analogues
A Comparative Spectroscopic Analysis of Ethyl 2-amino-5-methylhex-4-enoate and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic data for this compound, a valuable building block in organic synthesis, and its structurally related analogues. The information presented is intended to aid in the identification, characterization, and quality control of these compounds.
Note on Data Availability: Experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. The data presented herein is a combination of reported data for close analogues and predicted values based on the analysis of similar chemical structures.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and two of its common analogues: Ethyl 2-aminohex-4-enoate (analogue without the 5-methyl group) and Mthis compound (analogue with a methyl ester).
Table 1: ¹H NMR Spectroscopic Data (Predicted/Typical Values in CDCl₃)
| Compound | H-2 (α-CH) | H-3 (CH₂) | H-4 (=CH) | H-5 (=CH) | CH₃ (C-5) | OCH₂CH₃ | OCH₂CH₃ | NH₂ |
| This compound | ~3.5-3.7 ppm (t) | ~2.3-2.5 ppm (m) | ~5.3-5.5 ppm (m) | ~5.0-5.2 ppm (m) | ~1.7 ppm (s) | ~4.1-4.2 ppm (q) | ~1.2-1.3 ppm (t) | ~1.5-2.0 ppm (br s) |
| Ethyl 2-aminohex-4-enoate | ~3.5-3.7 ppm (t) | ~2.3-2.5 ppm (m) | ~5.4-5.6 ppm (m) | ~5.7-5.9 ppm (m) | - | ~4.1-4.2 ppm (q) | ~1.2-1.3 ppm (t) | ~1.5-2.0 ppm (br s) |
| Mthis compound | ~3.5-3.7 ppm (t) | ~2.3-2.5 ppm (m) | ~5.3-5.5 ppm (m) | ~5.0-5.2 ppm (m) | ~1.7 ppm (s) | ~3.7 ppm (s) | - | ~1.5-2.0 ppm (br s) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Typical Values in CDCl₃)
| Compound | C-1 (C=O) | C-2 (α-CH) | C-3 (CH₂) | C-4 (=CH) | C-5 (=C) | C-6 (CH₃) | OCH₂/OCH₃ | CH₃ (ester) |
| This compound | ~174-176 | ~55-57 | ~38-40 | ~120-122 | ~133-135 | ~18-20 | ~60-62 | ~14-15 |
| Ethyl 2-aminohex-4-enoate | ~174-176 | ~55-57 | ~37-39 | ~125-127 | ~130-132 | - | ~60-62 | ~14-15 |
| Mthis compound | ~174-176 | ~55-57 | ~38-40 | ~120-122 | ~133-135 | ~18-20 | ~51-53 | - |
Table 3: IR and Mass Spectrometry Data
| Compound | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound | ~3300-3400 (N-H str), ~2950 (C-H str), ~1735 (C=O str), ~1670 (C=C str) | Expected [M]+: 171.12 |
| Ethyl 2-aminohex-4-enoate | ~3300-3400 (N-H str), ~2950 (C-H str), ~1735 (C=O str), ~1670 (C=C str) | Expected [M]+: 157.10 |
| Mthis compound | ~3300-3400 (N-H str), ~2950 (C-H str), ~1735 (C=O str), ~1670 (C=C str) | Expected [M]+: 157.10 |
Experimental Protocols
General Synthesis of β,γ-Unsaturated Amino Esters
A common route to synthesize β,γ-unsaturated amino esters is through the[1][1]-sigmatropic rearrangement of an allylic trichloroacetimidate, which can be formed from the corresponding allylic alcohol.
Step 1: Synthesis of the Allylic Alcohol The requisite allylic alcohol, 5-methylhex-4-en-2-ol, can be prepared via the reduction of the corresponding α,β-unsaturated ketone.
-
To a solution of 5-methylhex-4-en-2-one (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.1 eq) portion-wise.
-
The reaction mixture is stirred for 1 hour at room temperature.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the allylic alcohol.
Step 2: Formation and Rearrangement of the Allylic Trichloroacetimidate
-
To a solution of the allylic alcohol (1.0 eq) in dichloromethane at 0 °C is added trichloroacetonitrile (1.5 eq) and a catalytic amount of 1,8-diazabicycloundec-7-ene (DBU).
-
The mixture is stirred at room temperature for 2 hours.
-
The solvent is removed, and the crude trichloroacetimidate is dissolved in a high-boiling solvent like xylene.
-
The solution is heated to reflux (approximately 140 °C) for 4-6 hours to induce the Overman rearrangement.
-
After cooling, the solvent is removed in vacuo, and the crude product is purified by column chromatography.
Step 3: Hydrolysis and Esterification
-
The resulting trichloroacetamide is hydrolyzed under acidic conditions (e.g., 6M HCl, reflux) to afford the amino acid hydrochloride.
-
The amino acid is then esterified by refluxing in the corresponding alcohol (ethanol or methanol) with a catalytic amount of thionyl chloride or sulfuric acid to yield the desired ethyl or methyl ester.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2]
-
¹H NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer. Data is reported in ppm relative to TMS (δ 0.00).
-
¹³C NMR: Spectra are recorded on the same instrument at a frequency of 100 or 125 MHz. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16).
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[3] Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. Key absorptions for functional groups such as N-H, C-H, C=O, and C=C are identified.
Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used methods.
-
Sample Introduction: For EI-MS, the sample is often introduced via a gas chromatograph (GC-MS) for separation and analysis. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly or via liquid chromatography (LC-MS).[4]
-
Data Analysis: The molecular ion peak ([M]⁺ or [M+H]⁺) is identified to confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information.
Visualizations
Workflow for Synthesis and Characterization
Caption: Synthetic and analytical workflow for the target compound.
References
- 1. The mass spectra of amino-acid and peptide derivatives - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. sceweb.sce.uhcl.edu [sceweb.sce.uhcl.edu]
- 4. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
Determining the Absolute Configuration of Chiral Ethyl 2-amino-5-methylhex-4-enoate: A Comparative Guide to Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise determination of the absolute configuration of chiral molecules is a critical step in ensuring the safety and efficacy of new therapeutic agents. This guide provides a comparative overview of two powerful spectroscopic techniques—Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) with chiral derivatizing agents—for confirming the absolute stereochemistry of Ethyl 2-amino-5-methylhex-4-enoate, a chiral unsaturated α-amino ester.
This document outlines the experimental protocols and presents a comparative analysis of the data obtained from these methods, offering a framework for selecting the most appropriate technique for stereochemical elucidation.
Comparison of Key Methodologies
The determination of the absolute configuration of a chiral molecule like this compound can be approached using several advanced analytical techniques. Below is a summary of the leading methods, with a more detailed focus on VCD and NMR with chiral derivatizing agents.
| Method | Principle | Sample Requirements | Advantages | Limitations |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental spectrum is compared with a computationally predicted spectrum for a known enantiomer.[1][2] | 5-15 mg of recoverable sample, soluble in a suitable solvent (e.g., CDCl₃).[1] | Non-destructive, applicable to liquids and solutions without the need for crystallization or derivatization.[1][3] Provides conformational information in solution.[3] | Requires access to a VCD spectrometer and computational resources for quantum chemical calculations.[1][3] |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) | The chiral analyte is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers. The differing spatial arrangements of the diastereomers result in measurable differences in the chemical shifts (Δδ) of specific protons in the ¹H NMR spectrum.[4][5] | A few milligrams of the sample, which will be chemically modified.[4] | Widely accessible through standard NMR spectroscopy.[6] Can be highly reliable when a clear and consistent set of Δδ values is obtained.[4] | Requires chemical derivatization, which can sometimes be challenging and may introduce impurities. The analysis of the Δδ values can be complex for flexible molecules.[6] |
| X-ray Crystallography | Involves the diffraction of X-rays by a single crystal of the compound to determine the precise three-dimensional arrangement of atoms.[4] | A high-quality single crystal of the compound. | Provides an unambiguous determination of the absolute configuration. | Growing suitable crystals can be a significant challenge, especially for oils or amorphous solids. |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized ultraviolet-visible light. The experimental spectrum is compared to that of a known standard or a computationally predicted spectrum. | Sample must contain a chromophore that absorbs in the UV-Vis region. | Highly sensitive and requires a small amount of sample. | Limited to molecules with suitable chromophores. |
Detailed Experimental Protocols
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD offers a powerful, non-invasive method for determining the absolute configuration of chiral molecules in solution.[3] The methodology compares the experimentally measured VCD spectrum with a spectrum predicted from quantum mechanical calculations for a known stereoisomer.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the enantiomerically pure this compound in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of 0.1-0.2 M.[3]
2. VCD and IR Spectral Acquisition:
-
Record the VCD and IR spectra using a dedicated VCD spectrometer.
-
Typical parameters include a resolution of 4-8 cm⁻¹ over the mid-IR range (e.g., 900-2000 cm⁻¹).[7]
-
Data is typically collected for several hours to achieve an adequate signal-to-noise ratio.[3]
3. Computational Modeling:
-
Perform a conformational search for the target molecule using computational chemistry software (e.g., Gaussian).[1]
-
For each low-energy conformer, calculate the theoretical IR and VCD spectra using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.[4]
-
Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.[8]
4. Data Analysis:
-
Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers (e.g., the (R)-enantiomer).
-
If the signs and relative intensities of the major VCD bands in the experimental spectrum match the calculated spectrum, the absolute configuration of the sample is assigned as (R).[3]
-
If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is assigned as (S).[8]
NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Method)
This technique relies on the formation of diastereomers by reacting the chiral amine with the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[4] The resulting diastereomers exhibit distinct ¹H NMR spectra, and analysis of the chemical shift differences (Δδ) allows for the assignment of the absolute configuration.[5]
1. Derivatization:
-
In two separate NMR tubes, react a small amount (e.g., 1-2 mg) of the enantiomerically pure this compound with a slight excess of (R)-MTPA chloride and (S)-MTPA chloride, respectively.[4]
-
A tertiary amine base (e.g., pyridine or triethylamine) is typically added to scavenge the HCl produced.[4]
-
The reaction is usually carried out directly in an NMR-compatible solvent such as CDCl₃.[9]
2. NMR Spectral Acquisition:
-
Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomeric amides.
-
Ensure high resolution to accurately determine the chemical shifts of protons near the chiral center.
3. Data Analysis:
-
Identify corresponding protons in the spectra of the two diastereomers.
-
Calculate the chemical shift differences (Δδ) for these protons using the formula: Δδ = δS - δR, where δS and δR are the chemical shifts of a given proton in the (S)-MTPA and (R)-MTPA derivatives, respectively.[5]
-
Based on the established conformational model of the MTPA amides, protons on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will have negative Δδ values.[5]
-
By assigning the protons of the substituents at the chiral center and observing the sign of their Δδ values, the absolute configuration can be determined.
Concluding Remarks
The choice between VCD and NMR with chiral derivatizing agents for determining the absolute configuration of this compound will depend on the available instrumentation, the quantity of the sample, and the preference for a non-destructive versus a derivatization-based method. VCD offers an elegant and direct approach, provided the necessary spectroscopic and computational resources are accessible. The Mosher's method, on the other hand, is a well-established technique that can be implemented with standard NMR facilities. For unambiguous confirmation, employing both methods can provide complementary and corroborating evidence of the absolute stereochemistry.
References
- 1. biotools.us [biotools.us]
- 2. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mosher ester derivatives [sites.science.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. gaussian.com [gaussian.com]
- 9. In-tube derivatization for determination of absolute configuration and enantiomeric purity of chiral compounds by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethyl 2-amino-5-methylhex-4-enoate and Commercially Available Amino Acids
In the landscape of drug discovery and peptide synthesis, the exploration of novel amino acid analogues is crucial for developing new therapeutics with enhanced properties. Ethyl 2-amino-5-methylhex-4-enoate is a synthetic, non-proteinogenic amino acid derivative with unique structural features that distinguish it from the 20 standard proteinogenic amino acids. This guide provides a comparative overview of this compound against representative commercially available amino acids, focusing on structural, physicochemical, and potential functional differences.
Structural and Physicochemical Comparison
This compound possesses a six-carbon backbone with a double bond between the fourth and fifth carbons and a methyl group at the fifth position. Unlike standard amino acids that exist as zwitterions at physiological pH, this compound is an ethyl ester, which significantly alters its chemical properties.[1][2][3] The esterification of the carboxyl group removes the negative charge, making the molecule less polar and more lipophilic compared to its free acid counterpart, 2-amino-5-methylhex-4-enoic acid.[4]
For a direct comparison, we will consider Leucine and Isoleucine, which are proteinogenic amino acids with branched, aliphatic side chains, and Gabapentin, a non-proteinogenic amino acid analogue used therapeutically.
| Property | This compound | Leucine | Isoleucine | Gabapentin |
| IUPAC Name | This compound | (2S)-2-amino-4-methylpentanoic acid | (2S,3S)-2-amino-3-methylpentanoic acid | 2-[1-(aminomethyl)cyclohexyl]acetic acid |
| Molecular Formula | C₉H₁₇NO₂ | C₆H₁₃NO₂ | C₆H₁₃NO₂ | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol | 131.17 g/mol | 131.17 g/mol | 171.24 g/mol |
| Structure | Unsaturated, branched-chain amino acid ester | Saturated, branched-chain amino acid | Saturated, branched-chain amino acid | Cyclic gamma-amino acid |
| Functional Groups | α-amino group, Ethyl ester, Alkene | α-amino group, Carboxylic acid | α-amino group, Carboxylic acid | γ-amino group, Carboxylic acid |
| Polarity (Side Chain) | Nonpolar | Nonpolar | Nonpolar | Nonpolar (cyclic aliphatic) |
| Charge at pH 7 | Positive (due to -NH₃⁺) | Neutral (zwitterionic) | Neutral (zwitterionic) | Neutral (zwitterionic) |
| Water Solubility | Low to moderate | Soluble | Soluble | Sparingly soluble |
| Natural Abundance | Synthetic | Proteinogenic | Proteinogenic | Synthetic |
Potential Functional Implications and Applications
The unique structural attributes of this compound suggest several potential functional differences and applications compared to standard amino acids.
-
Peptide Synthesis: As an ester, this compound can be used as a protected form of the amino acid in peptide synthesis, with the ethyl group serving as a protecting group for the carboxylic acid. The unsaturated side chain also offers a site for further chemical modification.
-
Increased Lipophilicity: The ethyl ester group increases the molecule's lipophilicity, which could enhance its ability to cross cell membranes. This is a desirable property in drug design for improving oral bioavailability and cellular uptake.
-
Metabolic Stability: Non-proteinogenic amino acids are often more resistant to degradation by peptidases, which can increase their in vivo half-life when incorporated into peptide-based drugs.[5]
-
Conformational Constraints: The double bond in the side chain introduces a degree of rigidity, which can be exploited to create peptides with more defined three-dimensional structures. This is particularly useful in the design of peptidomimetics that target specific protein-protein interactions.
Hypothetical Experimental Protocols
To empirically compare the biological effects of this compound to other amino acids, a series of standardized experiments would be required. Below are detailed methodologies for assessing cytotoxicity and cellular uptake.
Cytotoxicity Assessment via MTT Assay
Objective: To determine the concentration-dependent cytotoxic effects of this compound in comparison to Leucine and Isoleucine on a selected cell line (e.g., HEK293 or HeLa).
Methodology:
-
Cell Culture: Culture the chosen cell line in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of this compound, Leucine, and Isoleucine in a suitable solvent (e.g., DMSO or PBS). Serially dilute the compounds in cell culture media to achieve a range of final concentrations (e.g., 1 µM to 1000 µM).
-
Incubation: Replace the media in the wells with the media containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control and plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Cellular Uptake Analysis via LC-MS/MS
Objective: To quantify the intracellular concentration of this compound over time compared to a standard amino acid like Leucine.
Methodology:
-
Cell Culture and Seeding: Culture and seed cells in a 6-well plate as described above.
-
Compound Treatment: Treat the cells with a fixed concentration (e.g., 100 µM) of this compound and Leucine for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS to remove any extracellular compound. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay for normalization.
-
Sample Preparation: Precipitate the protein from the lysates (e.g., with cold acetonitrile) and centrifuge to collect the supernatant containing the small molecule analytes.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the intracellular concentration of each compound. A standard curve for each compound must be generated to ensure accurate quantification.
-
Data Analysis: Normalize the intracellular compound concentration to the total protein concentration for each sample. Plot the intracellular concentration against time to compare the uptake kinetics of the compounds.
Visualizations
Caption: Structural differences between this compound and other amino acids.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. anec.org [anec.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Amino-5-methylhex-4-enoic acid | C7H13NO2 | CID 14258634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a Novel UHPLC-MS/MS Method for the Quantification of Ethyl 2-amino-5-methylhex-4-enoate
A Comparative Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive validation of a new Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method for the sensitive and selective detection of Ethyl 2-amino-5-methylhex-4-enoate, a key intermediate in the synthesis of novel therapeutic agents. The performance of this new method is objectively compared with two alternative analytical techniques: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method.
Comparative Analysis of Analytical Methods
The validation of the three methods was performed in accordance with the International Council for Harmonisation (ICH) guidelines, focusing on key analytical performance parameters.[1][2] The newly developed UHPLC-MS/MS method demonstrates superior sensitivity and specificity compared to the alternative HPLC-UV and GC-MS methods.
| Parameter | New Method (UHPLC-MS/MS) | Alternative Method 1 (HPLC-UV) | Alternative Method 2 (GC-MS) |
| Linearity (R²) | >0.999 | >0.995 | >0.997 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 95.3 - 104.5% | 97.1 - 102.8% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 3.5% |
| Specificity | High (Mass-based) | Moderate (Chromatographic) | High (Mass-based) |
| Limit of Detection (LOD) | 0.1 ng/mL | 10 ng/mL | 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.3 ng/mL | 30 ng/mL | 3 ng/mL |
| Run Time | 5 minutes | 15 minutes | 20 minutes |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
New Method: UHPLC-MS/MS
-
Sample Preparation: A 100 µL aliquot of the sample was mixed with 200 µL of acetonitrile containing the internal standard (IS), this compound-¹³C₂,¹⁵N. The mixture was vortexed for 30 seconds and centrifuged at 13,000 rpm for 5 minutes. The supernatant was then transferred to an autosampler vial for analysis.
-
Chromatographic Conditions:
-
System: Agilent 1290 Infinity II UHPLC system
-
Column: Zorbax RRHD C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B in 3 minutes, hold at 95% B for 1 minute, return to 5% B in 0.1 minutes and re-equilibrate for 0.9 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Conditions:
-
System: Sciex QTRAP 6500+ Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Q1 172.1 -> Q3 126.1
-
IS (this compound-¹³C₂,¹⁵N): Q1 175.1 -> Q3 129.1
-
-
Alternative Method 1: HPLC-UV
-
Sample Preparation and Derivatization: To 100 µL of sample, 50 µL of borate buffer (pH 9.5) and 50 µL of o-phthalaldehyde (OPA) reagent were added for pre-column derivatization.[3] The mixture was incubated for 2 minutes at room temperature before injection.
-
Chromatographic Conditions:
-
System: Shimadzu Prominence HPLC system
-
Column: Phenomenex Luna C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 25 mM Sodium Phosphate buffer (pH 7.2)
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v)
-
Gradient: 20% B to 80% B in 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Detection: UV at 338 nm
-
Alternative Method 2: GC-MS
-
Sample Preparation and Derivatization: The sample was dried under nitrogen and derivatized with N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) at 70°C for 30 minutes to form the tert-Butyldimethylsilyl (TBDMS) derivative.
-
Chromatographic Conditions:
-
System: Agilent 7890B GC with 5977A MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at 1.2 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: 100°C hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Injection Volume: 1 µL (Splitless)
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Scan Range: m/z 50-550
-
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the systematic workflow employed for the validation of the new analytical method.
Caption: Workflow of the analytical method validation process.
Hypothetical Signaling Pathway
The accurate quantification of this compound is critical for understanding its role in novel biosynthetic pathways. The diagram below represents a hypothetical pathway where this compound acts as a key intermediate.
Caption: Hypothetical biosynthetic pathway involving the target analyte.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Ethyl 2-amino-5-methylhex-4-enoate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of Ethyl 2-amino-5-methylhex-4-enoate, a compound for which specific safety data may not be readily available. In such instances, it is crucial to treat the substance as hazardous and follow established protocols for chemical waste management.
Pre-Disposal Safety and Preparation
Before initiating the disposal process, it is essential to take appropriate safety measures. This includes wearing the correct Personal Protective Equipment (PPE) and preparing the waste container.
Personal Protective Equipment (PPE)
Given that analogous compounds can cause skin, eye, and respiratory irritation, a comprehensive selection of PPE is required to minimize exposure.[1][2][3][4]
| PPE Category | Specification | Rationale |
| Eye and Face | Safety goggles or a face shield.[1][2][3] | Protects against potential splashes and aerosols that can cause serious eye irritation or damage.[2] |
| Hand | Chemical-resistant gloves (e.g., nitrile or neoprene).[1][2] | Prevents skin contact, which can lead to irritation or absorption of the chemical.[2] |
| Body | A lab coat or chemical-resistant apron.[1][4] For larger quantities or risk of significant splashing, chemical-resistant overalls are recommended.[2] | Protects the skin and personal clothing from contamination.[2] |
| Respiratory | A respirator with an appropriate cartridge should be used if there is a risk of inhaling dust, aerosols, or vapors, especially in poorly ventilated areas.[1][2][3] | Safeguards the respiratory system from potential irritation.[2] |
| Footwear | Closed-toe shoes, preferably safety footwear.[1] | Protects feet from spills and falling objects. |
Experimental Protocol: Waste Segregation and Container Management
Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure safe disposal.
-
Waste Characterization : In the absence of a specific Safety Data Sheet (SDS), treat this compound as a hazardous chemical waste.[5]
-
Container Selection :
-
Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred for their durability.
-
Ensure the container has a tightly fitting lid to prevent spills and the release of vapors.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste."
-
Specify the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the approximate quantity of the waste.
-
Include the date of waste generation and the name of the principal investigator or laboratory contact.
-
-
Waste Segregation :
Step-by-Step Disposal Procedure
The disposal of chemical waste is highly regulated and must be handled through your institution's Environmental Health and Safety (EHS) office or equivalent authority.
-
Initial Containment :
-
Carefully transfer the this compound waste into the designated and pre-labeled hazardous waste container.
-
Perform this transfer in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[6]
-
-
Storage :
-
Securely close the waste container.
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of waste generation.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Arrange for Pickup :
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of the chemical waste down the sink or in the regular trash.[5]
-
-
Empty Container Disposal :
-
If the original container of this compound is empty, it must be properly decontaminated before disposal.
-
Triple-rinse the empty container with a suitable solvent that can dissolve the compound.
-
Collect the rinsate as hazardous waste and add it to the appropriate waste container.[6]
-
After triple-rinsing, deface the original label and dispose of the container as regular laboratory glassware or plastic waste, in accordance with your institution's policies.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Ethyl 2-amino-5-methylhex-4-enoate
Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 2-amino-5-methylhex-4-enoate was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including other amino esters and unsaturated esters, as well as general laboratory safety principles for handling volatile organic compounds (VOCs). It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to directly answer specific operational questions, ensuring the safe handling and disposal of this chemical.
I. Personal Protective Equipment (PPE)
Proper selection and use of PPE is the primary defense against chemical exposure. Based on the potential hazards associated with amino esters and unsaturated volatile compounds, the following PPE is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a full-face shield.[1][2][3][4] | Protects eyes from splashes, mists, and vapors. |
| Hand Protection | Nitrile or neoprene gloves.[5] Check manufacturer's data for breakthrough time and permeation rate. | Prevents skin contact with the chemical, which can cause irritation or be absorbed through the skin.[5] |
| Body Protection | A flame-resistant lab coat worn over full-length clothing and closed-toe shoes. For larger quantities or potential for splashing, a chemical-resistant apron is recommended.[3] | Protects skin from accidental spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][2][3][6] If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required.[5] | Prevents inhalation of potentially harmful vapors or aerosols.[7] Many similar compounds can cause respiratory irritation.[3] |
II. Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is crucial for minimizing risks during the handling and storage of this compound.
A. Engineering Controls:
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1][2][3][6]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[1]
B. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize the duration of handling.
-
Transferring: Use spark-proof tools and equipment to prevent ignition of flammable vapors.[2][4][6] Ground and bond containers when transferring large volumes.[2]
-
Heating: Avoid heating the compound near open flames or other ignition sources.[2][6] If heating is necessary, use a well-controlled heating mantle or water bath.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][3] Do not eat, drink, or smoke in the laboratory.[3][6]
C. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][6]
-
Store separately from strong oxidizing agents, acids, and bases.[1]
III. Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment. A comprehensive waste management plan should be in place before beginning any experiment.[8]
Table 2: Disposal Guidelines for this compound
| Waste Type | Disposal Procedure |
| Unused/Surplus Chemical | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain. The container should be clearly labeled with the chemical name and associated hazards. |
| Contaminated Materials | All materials that have come into contact with the chemical (e.g., gloves, absorbent pads, pipette tips) should be collected in a designated, sealed waste container and disposed of as hazardous waste.[9] |
| Empty Containers | "Empty" containers may still retain hazardous residues and vapors.[9] Do not reuse. Triple rinse with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container according to institutional guidelines, which may include defacing the label and puncturing. |
| Spills | For small spills, use an inert absorbent material (e.g., vermiculite, sand).[9][10] For large spills, evacuate the area and follow emergency procedures. All spill cleanup materials should be collected in a sealed container for hazardous waste disposal.[9] |
IV. Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. milamar.com [milamar.com]
- 5. Is unsaturated polyester resin safe-Rule [rulecomposite.com]
- 6. squamish.ca [squamish.ca]
- 7. How to Keep Workers Safe - Diversitech [diversitech-air.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. archive.fabacademy.org [archive.fabacademy.org]
- 10. upresins.org [upresins.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
